GSK3186899
Description
Properties
CAS No. |
1972617-87-0 |
|---|---|
Molecular Formula |
C19H28F3N7O3S |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3,3,3-trifluoro-N-[4-[[3-[(2S)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide |
InChI |
InChI=1S/C19H28F3N7O3S/c1-12-11-29(7-8-32-12)17-15-10-23-18(25-16(15)26-27-17)24-13-2-4-14(5-3-13)28-33(30,31)9-6-19(20,21)22/h10,12-14,28H,2-9,11H2,1H3,(H2,23,24,25,26,27)/t12-,13?,14?/m0/s1 |
InChI Key |
RQWCISVRFNZHMJ-HSBZDZAISA-N |
Isomeric SMILES |
C[C@H]1CN(CCO1)C2=NNC3=NC(=NC=C32)NC4CCC(CC4)NS(=O)(=O)CCC(F)(F)F |
Canonical SMILES |
CC1CN(CCO1)C2=NNC3=NC(=NC=C32)NC4CCC(CC4)NS(=O)(=O)CCC(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK3186899; GSK 3186899; GSK-3186899; DDD-853651; DDD853651; DDD 853651; |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Anti-Leishmanial Action of GSK3186899: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of GSK3186899 (also known as DDD853651), a promising preclinical candidate for the treatment of visceral leishmaniasis (VL). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of anti-infective drug discovery.
Core Mechanism of Action: Targeting the Leishmania Proteasome
Initial investigations into the mechanism of action of the chemical series to which this compound belongs explored the possibility of cyclin-dependent kinase (CDK) inhibition. However, detailed mode of action studies have definitively identified the primary target as the Leishmania donovani proteasome . Specifically, this compound acts as a potent and selective inhibitor of the chymotrypsin-like peptidase activity associated with the β5 subunit of the 20S proteasome .[1][2][3]
Inhibition of the proteasome's chymotrypsin-like activity disrupts the parasite's ability to degrade and recycle ubiquitinated proteins, leading to an accumulation of damaged or misfolded proteins. This cellular stress ultimately triggers a cascade of events culminating in parasite death. This mechanism is distinct from that of some human proteasome inhibitors, offering a potential therapeutic window. High-resolution cryo-electron microscopy studies of a related compound have revealed a novel binding site at the interface of the β4 and β5 subunits of the Leishmania proteasome, a pocket that is not present in the human ortholog.[1][3] This structural difference likely contributes to the compound's selectivity.
A secondary, and likely less dominant, mechanism of action has been proposed through the inhibition of cdc-2-related kinase 12 (CRK12) .[4][5] While the primary anti-leishmanial activity is attributed to proteasome inhibition, the engagement of CRK12 may contribute to the overall efficacy profile of the compound.
Quantitative Efficacy and Potency
This compound has demonstrated significant anti-leishmanial activity in both in vitro and in vivo models of visceral leishmaniasis.
| Parameter | Value | Assay/Model | Reference |
| In Vivo Efficacy | 99% reduction in parasite load | Mouse model of visceral leishmaniasis | [5] |
| In Vivo Dosing Regimen | 25 mg/kg, b.i.d., orally for 10 days | Mouse model of visceral leishmaniasis | [5] |
| Selectivity | High selectivity for Leishmania proteasome over human proteasome | In vitro proteasome activity assays | [1][3] |
| Human CDK9 IC50 | >20 μM | In vitro kinase assay | [4] |
Experimental Protocols
In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis
This protocol provides a generalized workflow based on standard practices for evaluating anti-leishmanial drug efficacy in murine models.
Objective: To determine the in vivo efficacy of this compound in reducing parasite burden in a mouse model of visceral leishmaniasis.
Methodology:
-
Animal Model: Female BALB/c mice are commonly used for this model.
-
Infection: Mice are infected intravenously with Leishmania donovani amastigotes.
-
Establishment of Infection: The infection is allowed to establish for a period of 7-14 days.
-
Treatment: this compound is administered orally, typically twice daily (b.i.d.), for a duration of 5 or 10 consecutive days. A vehicle control group is run in parallel.
-
Endpoint: At the end of the treatment period, mice are euthanized, and the livers are excised.
-
Parasite Burden Quantification: The parasite burden in the liver is determined by microscopic examination of Giemsa-stained tissue smears (Leishman-Donovan Units) or by quantitative PCR.
-
Data Analysis: The percentage reduction in parasite load in the treated group is calculated relative to the vehicle-treated control group.
In Vitro Intramacrophage Amastigote Assay
Objective: To determine the in vitro potency of this compound against the intracellular amastigote stage of Leishmania donovani.
Methodology:
-
Host Cells: Differentiated human monocytic THP-1 cells are commonly used as host macrophages.
-
Infection: The THP-1 macrophages are infected with Leishmania donovani amastigotes.
-
Compound Treatment: Following infection, the cells are treated with serial dilutions of this compound.
-
Incubation: The treated, infected cells are incubated for a period of 72 hours.
-
Endpoint: The number of amastigotes per macrophage is quantified using high-content imaging and automated microscopy.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Proteasome Activity Assay
Objective: To measure the inhibitory activity of this compound against the chymotrypsin-like activity of the Leishmania proteasome.
Methodology:
-
Proteasome Source: Enriched proteasome fractions are isolated from Leishmania donovani promastigotes.
-
Substrate: A fluorogenic substrate specific for chymotrypsin-like activity, such as Suc-LLVY-AMC, is used.
-
Inhibition Assay: The Leishmania proteasome fraction is incubated with varying concentrations of this compound.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of this compound Action
Caption: Primary and potential secondary mechanisms of action of this compound in Leishmania donovani.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for determining the in vivo efficacy of this compound.
Logical Relationship of Drug Discovery and Development
Caption: The developmental progression of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of GSK3186899: A Preclinical Candidate for Visceral Leishmaniasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3186899 (also known as DDD853651 and DNDI-6899) is a promising preclinical development candidate for the treatment of visceral leishmaniasis (VL), a fatal parasitic disease caused by Leishmania donovani.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound. The development of this compound stemmed from a phenotypic screening hit and involved extensive optimization to balance potency, solubility, and metabolic stability.[1][2][3] Initially developed by GlaxoSmithKline (GSK) in collaboration with the University of Dundee, its continued development is now being led by the Drugs for Neglected Diseases initiative (DNDi).[4][5]
Discovery and Lead Optimization
The journey to identify this compound began with a phenotypic screen against Leishmania donovani, the causative agent of VL.[1][2] The initial hits from this screen, while potent, suffered from poor solubility and metabolic stability, common hurdles in drug discovery. The lead optimization program focused on addressing these liabilities while maintaining or improving anti-leishmanial potency.[1][3]
A key challenge was to modulate the physicochemical properties of the chemical series to enhance drug-like characteristics. This involved a strategic approach to modify different parts of the molecule to improve solubility and reduce metabolic clearance, ultimately leading to a compound with a suitable profile for in vivo testing.[1] The optimization efforts culminated in the identification of this compound as a preclinical candidate.[1][2]
Synthesis
The synthesis of this compound and its analogues was accomplished through multi-step synthetic routes. The core of the molecule was constructed through a series of key chemical transformations. While the full detailed synthesis is extensive, a general overview of the synthetic strategy is presented below.
Several synthetic schemes were employed to generate the pyrazolopyrimidine core and introduce the necessary substituents. For instance, one key strategy involved the reaction of a substituted pyrimidine carbonyl chloride with an appropriate amine to form an amide, followed by selective displacement of chloro groups with other amines to build the final molecule.[1]
General Synthetic Strategies:
-
Scheme for Key Amine Intermediates: A foundational step was the synthesis of key amine intermediates. For example, N-Boc-trans-1,4-cyclohexanediamine was deprotonated and reacted with a sulfonyl chloride, followed by deprotection to yield the desired amine.[1]
-
Formation of the Core Structure: Different schemes were utilized to construct the central pyrazolopyrimidine scaffold. One approach involved the reaction of 5-bromo-2-chloro-4-methoxypyrimidine with an organometallic reagent and an aldehyde, followed by oxidation to a ketone.[1] Another route started with 3-bromo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, which underwent oxidation, protection, nucleophilic substitution, Suzuki coupling, and deprotection to yield the target compounds.[1]
-
Final Assembly: The final compounds, including this compound, were synthesized by coupling the key amine intermediates with the elaborated pyrazolopyrimidine core.[1]
Mechanism of Action
Initial investigations into the mode of action of the chemical series revealed a resemblance to cyclin-dependent kinase (CDK) inhibitors.[1] Further studies have identified the likely target of this compound in Leishmania donovani as cell division cycle (cdc)-2-related kinase 12 (CRK12).[6] Computational modeling and mutation studies suggest that this compound binds to the ATP-binding pocket of CRK12.[6] CRK12 is an essential kinase for the parasite's proliferation, and its inhibition leads to cell cycle arrest and parasite death.[6] Overexpression of CRK12 and its cyclin partner, CYC9, has been shown to confer resistance to this class of compounds.[6]
The selectivity of this compound for the parasite kinase over human orthologues is a critical aspect of its drug profile. Chemoproteomic profiling has been used to assess the off-target effects on human kinases.[1]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of action of this compound in Leishmania donovani.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound and related compounds from the optimization process.
Table 1: In Vitro Activity and Physicochemical Properties
| Compound | Ld InMac pEC50 (µM) | HepG2 pEC50 (µM) | Mouse Liver Microsomal Intrinsic Clearance (µL/min/mg) | Human Liver Microsomal Intrinsic Clearance (µL/min/mg) |
| 4 | 5.8 | <4.5 | 308 | 100 |
| 6 | 6.7 | 5.1 | 550 | - |
| 7 | 6.4 | 5.0 | 120 | - |
| 8 | 7.1 | 5.2 | 160 | 33 |
| 9 | 7.2 | 5.5 | 60 | - |
| 15 | 7.0 | >5.7 | <15 | <15 |
| This compound (1) | 7.2 | >5.7 | <15 | <15 |
Data extracted from Thomas et al., J. Med. Chem. 2019, 62, 3, 1180-1202.[1]
Table 2: In Vivo Pharmacokinetics in Mice
| Compound | Dose (mg/kg) | Route | Cmax (µM) | AUC (µM.h) | Oral Bioavailability (%) |
| 15 | 50 | p.o. | 1.8 | 13 | 16 |
| This compound (1) | 50 | p.o. | 14 | 140 | 50 |
Data extracted from Thomas et al., J. Med. Chem. 2019, 62, 3, 1180-1202.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the discovery and characterization of this compound.
General Chemistry
All chemicals and solvents were sourced from commercial suppliers and used without further purification unless specified. Reactions that were sensitive to air or moisture were conducted under an inert atmosphere of argon in oven-dried glassware. The progress of reactions was monitored by thin-layer chromatography (TLC) on silica gel plates, and visualization was achieved using UV light.[1]
Leishmania donovani Intramacrophage (Ld InMac) Assay
This phenotypic assay was the primary screen for evaluating the anti-leishmanial activity of the compounds.
-
Cell Culture: THP-1 human monocytic cells were used as the host macrophages. The cells were differentiated into macrophages prior to infection.
-
Infection: Differentiated THP-1 cells were infected with Leishmania donovani amastigotes.
-
Compound Treatment: The infected cells were then treated with various concentrations of the test compounds.
-
Assay Readout: After a set incubation period, the viability of the intracellular amastigotes was assessed to determine the half-maximal effective concentration (EC50).[1]
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against the human liver cancer cell line, HepG2, to determine their selectivity.
-
Cell Culture: HepG2 cells were cultured in appropriate media and conditions.
-
Compound Treatment: Cells were exposed to a range of concentrations of the test compounds.
-
Viability Assessment: Cell viability was measured after a defined period to calculate the half-maximal cytotoxic concentration (EC50).[1]
Microsomal Stability Assay
The metabolic stability of the compounds was assessed using liver microsomes from mice and humans.
-
Incubation: The test compound was incubated with liver microsomes in the presence of NADPH.
-
Sampling: Aliquots were taken at various time points.
-
Analysis: The concentration of the parent compound remaining was quantified by LC-MS/MS.
-
Calculation: The rate of metabolism was used to calculate the intrinsic clearance.[1]
In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis
The in vivo efficacy of the lead compounds was evaluated in a mouse model of VL.
-
Infection: BALB/c mice were infected with Leishmania donovani.
-
Treatment: After the infection was established, the mice were treated with the test compound or vehicle control, typically via oral gavage, for a specified duration.
-
Assessment: At the end of the treatment period, the parasite burden in the liver was determined and compared to the control group to calculate the percentage of inhibition.[1]
Chemoproteomic Profiling
To identify potential human off-targets, chemoproteomic profiling was performed using Kinobeads.
-
Cell Lysate Preparation: A protein extract was prepared from a human cell line (e.g., K-562).
-
Compound Incubation: The cell extract was incubated with the test compound or a vehicle control (DMSO).
-
Kinobeads Pulldown: The mixture was then incubated with Kinobeads, which are broad-spectrum kinase inhibitors immobilized on a solid support, to capture a significant portion of the kinome.
-
Mass Spectrometry: The proteins captured by the beads were identified and quantified by LC-MS/MS.
-
Data Analysis: The abundance of each kinase in the compound-treated sample was compared to the vehicle control to identify kinases that were displaced from the beads by the test compound, indicating a direct interaction.[1]
Below is a workflow diagram for the discovery process.
Caption: A simplified workflow of the discovery process for this compound.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of visceral leishmaniasis, a neglected tropical disease with a high unmet medical need.[1][2][7] Its discovery is a testament to the success of a phenotypic screening approach followed by rigorous medicinal chemistry optimization to achieve a balanced profile of potency, safety, and drug-like properties. The identification of CRK12 as its likely target provides a solid foundation for understanding its mechanism of action and for the potential development of next-generation inhibitors.[6] The continued development of this compound by DNDi through clinical trials will be crucial in determining its ultimate utility as a new oral treatment for this devastating disease.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Target Identification of GSK3186899 in Leishmania
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the preclinical development candidate GSK3186899, with a specific focus on the methodologies employed to identify its molecular target in Leishmania donovani, the causative agent of visceral leishmaniasis (VL).
Introduction
Visceral leishmaniasis remains a significant global health threat, and the need for new, effective, and safe oral therapies is urgent.[1][2][3][4] The current treatments for VL are hampered by issues of toxicity, cost, emerging resistance, and difficult administration routes.[1] this compound (also known as DDD853651) is a promising preclinical candidate from a novel pyrazolopyrimidine chemical series developed through phenotypic screening against Leishmania donovani.[1][2][3][4] It demonstrates efficacy in a mouse model of VL and possesses favorable pharmacokinetic properties suitable for further development.[1][2] This guide details the comprehensive mode-of-action studies that successfully identified and validated its primary molecular target within the parasite.
Quantitative Data Summary
This compound exhibits potent anti-leishmanial activity across various assays. Its efficacy is comparable to or exceeds that of some current clinical drugs.
| Assay Type | Target Organism/Cell Line | Metric | Value | Reference Compound(s) |
| Intra-macrophage Assay | L. donovani amastigotes | EC₅₀ | 1.4 µM | Miltefosine: 0.9 µM; Paromomycin: 6.6 µM; Amphotericin B: 0.07 µM[5] |
| Axenic Amastigote Assay | L. donovani amastigotes | EC₅₀ | 0.1 µM | N/A[5] |
| Host Cell Cytotoxicity | Mammalian THP-1 cells | EC₅₀ | >50 µM | N/A[5] |
| In Vivo Mouse Model | L. donovani infection | Efficacy | 99% parasite reduction (at 25 mg/kg, b.i.d., 10 days) | Comparable to Miltefosine[5] |
| Kinase Inhibition | Recombinant L. donovani CRK12 | IC₅₀ | 3 nM | N/A[6] |
| Kinase Inhibition | Leishmania parasite lysate | IC₅₀ | CRK12: 3 nM; MPK9: 105–181 nM; CRK6: 194–363 nM | N/A[6] |
Target Identification and Validation Workflow
The identification of cdc-2-related kinase 12 (CRK12) as the principal target of this compound was a multi-faceted process, combining genetic, proteomic, and biochemical approaches.[1][6][7] This strategy provides a high degree of confidence in the target's identity and its relevance to the compound's anti-parasitic activity.
References
- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. (PDF) Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis (2018) | Susan Wyllie | 126 Citations [scispace.com]
- 4. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: DDD853651 (GSK3186899)
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDD853651, also known as GSK3186899, is a promising preclinical candidate for the treatment of visceral leishmaniasis (VL), a severe and often fatal parasitic disease.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of DDD853651. It details the compound's mechanism of action as an inhibitor of Leishmania donovani Cdc2-related kinase 12 (CRK12), a critical enzyme for parasite viability.[1] This document also includes available data on its physicochemical properties, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies and a proposed signaling pathway are presented to support further research and development efforts.
Chemical Structure and Properties
Table 1: Chemical and Physical Properties of DDD853651
| Property | Value | Reference |
| Molecular Formula | C19H28F3N7O3S | [3] |
| Molecular Weight | 491.53 g/mol | [3] |
| CAS Number | 1972617-87-0 | [3] |
| Appearance | Solid | [3] |
| Density (for analogue 1) | 1.405 g/cm³ (at 150 K) | [1] |
Biological Activity and Mechanism of Action
DDD853651 is a potent inhibitor of Leishmania donovani Cdc2-related kinase 12 (CRK12).[1] CRK12 is a cyclin-dependent kinase that is essential for the survival of the parasite.[4] By inhibiting this enzyme, DDD853651 disrupts critical cellular processes in Leishmania donovani, leading to parasite death.
Table 2: In Vitro Biological Activity of DDD853651
| Assay | Cell Line / Organism | EC50 / IC50 | Reference |
| Intramacrophage Assay | L. donovani amastigotes in THP-1 cells | 1.4 µM | [3] |
| Cidal Axenic Amastigote Assay | L. donovani | 0.1 µM | [3] |
| Cytotoxicity | Mammalian THP-1 host cells | >50 µM | [3] |
In Vivo Efficacy
In a mouse model of visceral leishmaniasis, oral administration of DDD853651 at 25 mg/kg twice daily for 10 days resulted in a 99% reduction in parasite load.[5]
Pharmacokinetic Properties
Detailed pharmacokinetic parameters for DDD853651 are not fully available in the public domain. However, studies on precursor compounds indicated that optimization was focused on improving solubility and metabolic stability to achieve good oral bioavailability.[1] For a related analogue, compound 15, oral bioavailability was 44%, though with high variability.[1]
Experimental Protocols
Synthesis of DDD853651
A detailed, step-by-step synthesis protocol for DDD853651 is not publicly available. However, the synthesis has been described through multi-step reaction schemes. A general overview of the synthetic strategy is as follows:
The synthesis of DDD853651 and its analogues was accomplished via a multi-step process.[1] Key steps involved the initial formation of amide intermediates from commercially available 2,4-dichloro-5-pyrimidinecarbonyl chloride and a suitable amine. This was followed by selective displacement of the pyrimidinyl 4-chloro group using sodium methoxide. The subsequent displacement of the 2-chloro group with another amine intermediate yielded a core structure. The final steps involved reactions to introduce the desired functional groups.[1]
In Vitro Intramacrophage Assay
The in vitro activity of DDD853651 against intracellular L. donovani amastigotes was determined using a high-content imaging assay with differentiated THP-1 cells, a human monocytic cell line.[1]
-
Cell Culture: THP-1 cells are cultured and differentiated into macrophages.
-
Infection: The differentiated THP-1 cells are infected with L. donovani amastigotes.
-
Compound Treatment: Infected cells are treated with various concentrations of DDD853651.
-
Incubation: The treated cells are incubated to allow for compound activity.
-
Imaging and Analysis: High-content imaging is used to quantify the number of intracellular amastigotes and host cells to determine the EC50 value.
In Vivo Efficacy Study in a Mouse Model
The in vivo efficacy was evaluated in a BALB/c mouse model of visceral leishmaniasis.[1]
-
Infection: Female BALB/c mice are infected with L. donovani amastigotes.
-
Treatment: After allowing the infection to establish (e.g., 7 days), mice are treated orally with DDD853651 (e.g., 25 mg/kg, twice daily for 10 days).
-
Parasite Load Determination: At the end of the treatment period, the parasite burden in the liver is determined, typically by microscopic counting of Leishman-Donovan units (LDUs) or by quantitative PCR.
-
Efficacy Calculation: The percentage of parasite reduction is calculated by comparing the parasite load in treated mice to that in a vehicle-treated control group.
Signaling Pathway
DDD853651 targets the Cdc2-related kinase 12 (CRK12) in Leishmania donovani. As a cyclin-dependent kinase, CRK12 is expected to play a crucial role in regulating the cell cycle and other essential cellular processes through phosphorylation of downstream substrates. Inhibition of CRK12 by DDD853651 disrupts this signaling cascade, ultimately leading to parasite death.
Caption: Proposed mechanism of action of DDD853651 on the Leishmania donovani CRK12 signaling pathway.
Conclusion
DDD853651 is a promising preclinical candidate for the treatment of visceral leishmaniasis with a novel mechanism of action targeting L. donovani CRK12. Its potent in vitro and in vivo activity warrants further investigation and development. This technical guide provides a foundational repository of the current knowledge on DDD853651 to aid researchers in this endeavor. Further studies are required to fully elucidate its pharmacokinetic profile, confirm its IUPAC name, and provide a more detailed understanding of the CRK12 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetics and pharmacodynamics in the treatment of cutaneous leishmaniasis – challenges and opportunities - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00343C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Linking In Vitro and In Vivo Survival of Clinical Leishmania donovani Strains | PLOS One [journals.plos.org]
- 5. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
DNDI-6899 for Visceral Leishmaniasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNDI-6899 is a promising oral drug candidate for the treatment of visceral leishmaniasis (VL), a life-threatening parasitic disease. Developed from a pyrazolopyrimidine scaffold, this compound has demonstrated potent in vitro and in vivo activity against Leishmania donovani, the causative agent of VL. Its novel mechanism of action, targeting the parasite's cell cycle via inhibition of Cdc2-related kinase 12 (CRK12), offers a significant advantage in the face of emerging resistance to current therapies. This technical guide provides a comprehensive overview of the preclinical and early clinical development of DNDI-6899, including its mechanism of action, efficacy data, pharmacokinetic profile, and detailed experimental methodologies.
Introduction
Visceral leishmaniasis, also known as kala-azar, is a neglected tropical disease that is fatal if left untreated.[1] Current treatment options are hampered by issues such as toxicity, parenteral administration, and increasing drug resistance, necessitating the development of new, safe, and orally bioavailable drugs. DNDI-6899 (formerly known as GSK3186899 or DDD853651) is a clinical candidate being developed by the Drugs for Neglected Diseases initiative (DNDi) to address this unmet medical need.[2][3] The compound emerged from a collaboration between GSK and the University of Dundee and has shown a promising profile for further development.[4]
Mechanism of Action: Targeting Leishmania CRK12
The primary mechanism of action of DNDI-6899 is the inhibition of Leishmania Cdc2-related kinase 12 (CRK12), a cyclin-dependent kinase crucial for the parasite's cell cycle regulation.[1][5] CRK12, in complex with its cyclin partner CYC9, is believed to play a role in the G1 and G2/M phases of the cell cycle.[1][5] Inhibition of CRK12 by DNDI-6899 leads to a disruption of the parasite's cell division, ultimately resulting in cell death.[1] The kinase target was validated through a combination of chemical proteomics, genetic studies in Leishmania, and the observation of cell cycle arrest in treated parasites.[1] The specificity of DNDI-6899 for the parasite kinase over human homologues contributes to its favorable safety profile.
Data Presentation
Preclinical Efficacy
The preclinical development of DNDI-6899 involved a series of in vitro and in vivo studies to assess its anti-leishmanial activity.
| Parameter | Value | Assay | Reference |
| In Vitro Potency | |||
| L. donovani Amastigote IC₅₀ | 0.2 µM | Intracellular amastigote assay | [1] |
| In Vivo Efficacy | |||
| ED₅₀ (L. donovani mouse model) | 12 mg/kg | Oral administration, twice daily for 5 days | [6] |
| ED₉₀ (L. donovani mouse model) | 57 mg/kg | Oral administration, twice daily for 5 days | [6] |
Pharmacokinetics
Pharmacokinetic parameters of DNDI-6899 were evaluated in preclinical models and in a Phase I clinical trial in healthy volunteers.
| Parameter | Value | Species/Study | Reference |
| Preclinical | |||
| Oral Bioavailability (Mouse) | >20% | Not specified | Not specified |
| Clinical (Single Ascending Dose) | |||
| Elimination Half-life (t½) | ~2-5 hours (30-800 mg dose range) | Healthy Volunteers | [7] |
Note: Detailed quantitative results from the Phase I multiple ascending dose and food effect studies are not yet publicly available.
Experimental Protocols
Leishmania donovani Intracellular Amastigote Assay
This protocol outlines the methodology for determining the in vitro efficacy of compounds against the intracellular amastigote stage of L. donovani.[8][9][10]
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani promastigotes at a macrophage-to-parasite ratio of 1:15.
-
Compound Treatment: After allowing for parasite internalization and transformation into amastigotes, the infected cells are treated with serial dilutions of DNDI-6899.
-
Incubation: The treated plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Readout: The number of intracellular amastigotes is quantified using automated microscopy and image analysis. The IC₅₀ value is calculated from the dose-response curve.
In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis
This protocol describes the evaluation of DNDI-6899 efficacy in a murine model of VL.[11][12][13]
-
Infection: BALB/c mice are infected intravenously with L. donovani amastigotes.
-
Treatment: Seven days post-infection, mice are treated orally with DNDI-6899 twice daily for five consecutive days.
-
Endpoint: Fourteen days after the initiation of treatment, the parasite burden in the liver is determined by microscopic examination of tissue smears or by quantitative PCR.
-
Analysis: The efficacy of the compound is expressed as the percentage of parasite suppression compared to a vehicle-treated control group.
Cytochrome P450 (CYP) Inhibition Assay
This protocol is used to assess the potential of DNDI-6899 to inhibit major human CYP isoforms, a key indicator for potential drug-drug interactions.[14][15][16][17][18]
-
Incubation: DNDI-6899 at various concentrations is incubated with human liver microsomes, a specific substrate for a CYP isoform, and a cofactor (NADPH).
-
Metabolite Formation: The reaction is allowed to proceed, and the formation of the specific metabolite is monitored over time.
-
Quantification: The concentration of the metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by comparing the rate of metabolite formation in the presence of DNDI-6899 to that of a vehicle control.
Clinical Development
A Phase I clinical trial (ISRCTN15730248) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of DNDI-6899 in healthy volunteers.[19] The study included a single ascending dose (SAD) phase and a multiple ascending dose (MAD) and food effect phase.[7]
Results from the SAD phase indicated that DNDI-6899 was well-tolerated at doses up to 800 mg, with no serious adverse events reported.[7] The compound was rapidly absorbed, and its exposure increased in a slightly more than dose-proportional manner.[7] The elimination half-life was determined to be between 2 and 5 hours.[7] Preparations for a Phase I multiple-ascending dose study are underway.[2][3]
Conclusion
DNDI-6899 is a promising oral drug candidate for the treatment of visceral leishmaniasis with a novel mechanism of action targeting the essential parasite kinase CRK12. It has demonstrated potent preclinical efficacy and a favorable safety profile in early clinical studies. Further clinical development is ongoing to establish its efficacy and safety in patients with visceral leishmaniasis. The development of DNDI-6899 represents a significant step forward in the search for new, improved treatments for this neglected tropical disease.
References
- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Unit - DNDi Project of the year: DNDI-6899 – A boost to the drug discovery pipeline offering new hope for leishmaniasis [drugdiscovery.dundee.ac.uk]
- 3. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]
- 4. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]
- 5. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigational Drugs for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dndi.org [dndi.org]
- 8. benchchem.com [benchchem.com]
- 9. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 16. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 18. lnhlifesciences.org [lnhlifesciences.org]
- 19. isrctn.com [isrctn.com]
GSK3186899 and CRK12 kinase inhibition
An In-depth Technical Guide on GSK3186899 and CRK12 Kinase Inhibition
Introduction
This compound (also known as DDD853651) is a potent and selective inhibitor of cdc-2-related kinase 12 (CRK12), a novel drug target for visceral leishmaniasis (VL).[1][2][3][4] Developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee, this preclinical candidate represents a significant advancement in the search for new treatments for this neglected tropical disease.[3][4][5] The human ortholog of CRK12, Cyclin-Dependent Kinase 12 (CDK12), is a well-established regulator of transcription and plays a crucial role in maintaining genomic stability, making it an attractive target in oncology.[6][7][8] This guide provides a comprehensive overview of this compound, its target kinase CRK12/CDK12, its mechanism of action, and the experimental methodologies used for its characterization.
This compound: Compound Profile
This compound is a preclinical development candidate for the treatment of visceral leishmaniasis.[2][3][9][10][11] It emerged from a phenotypic screen against Leishmania donovani, the primary causative agent of VL.[9][10][11] The compound has demonstrated efficacy in a mouse model of VL and possesses favorable physicochemical, pharmacokinetic, and toxicological properties.[2][3][4] As of early 2025, a Phase I clinical trial is anticipated to commence to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[5]
Target Profile: CRK12 and its Human Ortholog CDK12
CRK12 is a cdc-2-related kinase in Leishmania parasites that is essential for their proliferation.[3][12] Its human ortholog, CDK12, is a transcriptional kinase that, in complex with Cyclin K, plays a critical role in regulating gene expression.[7][8]
The primary function of the CDK12/CycK complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[6][7][13] This phosphorylation event is crucial for the transition from transcription initiation to productive elongation, particularly for long and complex genes.[6][7]
Key functions of CDK12 include:
-
Regulation of Transcription: By phosphorylating Serine 2 of the RNAPII CTD, CDK12 promotes transcriptional elongation and co-transcriptional processing of mRNA.[8][13]
-
Maintenance of Genomic Stability: CDK12 is essential for the expression of a subset of genes involved in the DNA Damage Response (DDR), particularly those in the Homologous Recombination (HR) repair pathway, such as BRCA1, ATR, and FANCI.[6][7] Inhibition or loss of CDK12 function can lead to a "BRCAness" phenotype, characterized by defects in HR repair and increased genomic instability.[7]
-
Role in Cancer: CDK12 has a dual role in cancer. As a tumor suppressor, its inactivation can lead to genomic instability.[6][14] Conversely, it can also act as an oncogene, with its amplification being associated with certain cancers like HER2-positive breast cancer.[13][15]
Mechanism of Action: this compound Inhibition of CRK12
This compound acts as a potent inhibitor of L. donovani CRK12.[1][2][16] By targeting the kinase activity of CRK12, this compound disrupts the downstream signaling necessary for parasite survival and proliferation.[3][12] The inhibition of CRK12 in Leishmania is thought to mirror the effects of CDK12 inhibition in human cells, leading to a failure in proper gene transcription and ultimately, parasite death. Computational modeling studies suggest that this compound binds to the ATP-binding pocket of CRK12.[12]
Below is a diagram illustrating the signaling pathway of CDK12 and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro and In Vivo Activity of this compound
| Assay Type | Target Organism/Cell Line | Potency (EC50/IC50) | Reference |
| Intra-macrophage Assay | L. donovani | 1.4 µM | [1][16] |
| Cidal Axenic Amastigote Assay | L. donovani | 0.1 µM | [1] |
| Mammalian Host Cell Cytotoxicity | THP-1 cells | >50 µM | [1][16] |
| Human CDK9 Inhibition | Human CDK9 | >20 µM | [12] |
| In Vivo Mouse Model | L. donovani | 99% parasite reduction at 25 mg/kg (orally, twice daily for 10 days) | [1] |
Table 2: Comparison of this compound with Clinically Used Anti-leishmanial Drugs
| Compound | Intra-macrophage EC50 (L. donovani) | Reference |
| This compound | 1.4 µM | [1] |
| Miltefosine | 0.9 µM | [1] |
| Paromomycin | 6.6 µM | [1] |
| Amphotericin B | 0.07 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key assays used in the characterization of compounds like this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase by measuring ATP consumption.
Objective: To determine the IC50 value of an inhibitor against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., CRK12)
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Intra-macrophage Leishmania donovani Amastigote Assay
This protocol is used to determine the efficacy of compounds against the clinically relevant intracellular stage of the Leishmania parasite.
Objective: To determine the EC50 value of a compound against intracellular L. donovani amastigotes.
Materials:
-
THP-1 human monocytic cell line
-
L. donovani promastigotes
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compound (e.g., this compound)
-
Control drug (e.g., Amphotericin B)
-
Giemsa stain
-
Microscope
-
96-well cell culture plates
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 cells into a 96-well plate at a density of 4x10^4 cells/well in RPMI-1640 medium.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Parasite Infection:
-
Wash the differentiated macrophages with fresh medium to remove PMA.
-
Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
-
Compound Treatment:
-
Wash the infected cells to remove any remaining extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compound. Include a no-drug control and a positive control drug.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Infection:
-
After incubation, wash the cells, fix them with methanol, and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of parasite growth for each compound concentration compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Conclusion
This compound is a promising preclinical candidate for the treatment of visceral leishmaniasis, acting through the novel mechanism of CRK12 inhibition. Its development highlights the potential of targeting essential parasite kinases for anti-infective therapy. The extensive research into its human ortholog, CDK12, not only provides a strong rationale for its mechanism of action but also opens avenues for exploring CDK12 inhibitors in other therapeutic areas, most notably oncology. The detailed characterization of this compound, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its continued clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]
- 6. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 8. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - WCAIR [wcair.dundee.ac.uk]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Physiological and pathological roles of the transcriptional kinases CDK12 and CDK13 in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
Preclinical Development of GSK3186899: An In-depth Technical Guide
Introduction
GSK3186899 (also known as DDD853651 and DNDI-6899) is a preclinical drug candidate under investigation for the treatment of visceral leishmaniasis (VL), a severe parasitic disease caused by Leishmania donovani. This technical guide provides a comprehensive overview of the preclinical development of this compound, summarizing key data from in vitro and in vivo studies, detailing experimental methodologies, and visualizing important biological pathways and workflows. The development of this compound has been a collaborative effort, notably involving GlaxoSmithKline (GSK) and the Drug Discovery Unit at the University of Dundee.[1]
Mechanism of Action
This compound exerts its anti-leishmanial effect through the inhibition of a parasite-specific kinase.[2] Target deconvolution studies have identified the principal target as the cell division cycle-2-related kinase 12 (CRK12) of Leishmania donovani.[2][3] CRK12 is essential for the parasite's survival and proliferation.[3][4] Inhibition of CRK12 by this compound leads to cell cycle arrest in the G1 and G2/M phases, ultimately resulting in parasite death.[4]
Data Presentation
The following tables summarize the key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Organism | Parameter | Value | Reference |
| Intramacrophage Assay | L. donovani in THP-1 cells | EC50 | 1.4 µM | [5] |
| Cytotoxicity | THP-1 cells | EC50 | >50 µM | [5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Visceral Leishmaniasis
| Dosing Regimen | Duration | Parasite Load Suppression (%) | Reference |
| 25 mg/kg, b.i.d. | 10 days | 99 | |
| 50 mg/kg, b.i.d. | 5 days | 85 | [6] |
Table 3: Pharmacokinetic Parameters of an Analog of this compound (Compound 15) in Mice
| Parameter | Value |
| Oral Bioavailability (Fpo) | 44% |
| Coefficient of Variation (%CV) in Exposure | 79% |
Table 4: In Vitro Safety and Toxicology Profile of this compound
| Assay | Result | Reference |
| Cytochrome P450 (CYP3A4) Inhibition | No significant inhibition | [5] |
| Ames Test | Standard protocol used | [6] |
| Mouse Lymphoma Assay (MLA) | Standard protocol used | [6] |
| hERG Inhibition | Standard protocol used | [6] |
| 7-Day Rat Toxicology | Tolerated at 100, 300, and 1000 mg/kg | [6] |
Experimental Protocols
In Vitro Intramacrophage Assay
This assay assesses the efficacy of compounds against the intracellular amastigote stage of L. donovani within a human macrophage cell line.
Methodology:
-
Cell Culture: THP-1 human monocytic leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[7]
-
Differentiation: THP-1 cells are differentiated into adherent macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).[7][8]
-
Parasite Culture: Leishmania donovani promastigotes are cultured in appropriate media to the stationary phase.[8]
-
Infection: Differentiated THP-1 cells are infected with stationary phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites to macrophages) and incubated to allow for parasite invasion and transformation into amastigotes.[7][8]
-
Compound Addition: this compound is added to the infected cell cultures at various concentrations.
-
Incubation: The treated, infected cells are incubated for 48 hours at 37°C.[7]
-
Analysis: The number of viable intracellular amastigotes is determined. This can be achieved through various methods, including microscopic counting after Giemsa staining or a parasite rescue and transformation assay where macrophages are lysed, and the released amastigotes are allowed to transform back into promastigotes, with their subsequent growth quantified.[2][7]
-
EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
In Vivo Mouse Model of Visceral Leishmaniasis
This model is used to evaluate the in vivo efficacy of anti-leishmanial compounds.
Methodology:
-
Animal Model: Female BALB/c mice are commonly used for this model.[6]
-
Infection: Mice are infected intravenously with L. donovani amastigotes. The infection is allowed to establish for 7 days.[6]
-
Treatment: this compound is administered orally (p.o.) via gavage. A typical dosing regimen is 25 mg/kg twice daily (b.i.d.) for 10 days.[6] A vehicle control group is included in the study.
-
Efficacy Evaluation: At the end of the treatment period, mice are euthanized. The livers are excised and weighed.
-
Parasite Burden Determination: Liver smears are prepared and stained with Giemsa. The number of amastigotes per 500 liver cells is counted under a microscope.
-
Calculation of Leishman-Donovan Units (LDU): The parasite burden is expressed in Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / 500 nucleated cells) x liver weight (in grams).[6]
-
Percentage Suppression: The percentage of parasite load suppression is calculated by comparing the LDU of the treated group to the vehicle control group.[6]
The preclinical data for this compound demonstrate its potential as a novel oral therapeutic for visceral leishmaniasis. Its potent in vitro and in vivo activity against Leishmania donovani, coupled with a promising safety profile, has led to its nomination as a clinical candidate.[1] The mechanism of action, through the inhibition of the parasite-specific kinase CRK12, represents a novel approach to treating this neglected tropical disease. Further clinical development is underway to establish its safety and efficacy in humans.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - WCAIR [wcair.dundee.ac.uk]
- 8. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of GSK3186899: A Preclinical Candidate for Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetics of GSK3186899 (also known as DDD853651), a promising drug candidate for the treatment of visceral leishmaniasis (VL). This document summarizes key quantitative data from animal models, details the experimental methodologies employed in these studies, and visualizes the compound's mechanism of action through its signaling pathway.
Core Pharmacokinetic Parameters in Animal Models
This compound has been evaluated in preclinical studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The primary animal model utilized for these assessments was the Balb/c mouse. The following tables summarize the key pharmacokinetic parameters of this compound following intravenous and oral administration.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 3 mg/kg | 10 mg/kg |
| Cmax (µM) | 1.8 | 0.8 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (µM.h) | 1.7 | 2.3 |
| Blood Clearance (Clb) (mL/min/kg) | 29 | - |
| Volume of Distribution (Vss) (L/kg) | 2.4 | - |
| Oral Bioavailability (Fpo) (%) | - | 44 |
| Data presented for compound 15, a close analog and key milestone compound in the development of this compound, as detailed in the primary literature. |
Experimental Protocols
The pharmacokinetic data presented above were generated using rigorous and standardized experimental protocols, as described in the key scientific literature.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Female Balb/c mice were used for the in vivo pharmacokinetic studies.[1] All animal studies were conducted in accordance with the Animals (Scientific Procedures) Act 1986 and institutional policies on animal welfare.
-
Drug Formulation and Administration:
-
For intravenous (IV) administration, this compound was formulated as a solution and administered at a dose of 3 mg/kg.
-
For oral (PO) administration, the compound was administered by gavage as a solution at a dose of 10 mg/kg.
-
The vehicle used for both routes of administration was a mixture of 10% (v/v) dimethyl sulfoxide (DMSO), 60% polyethylene glycol 400, and 30% deionized water.
-
-
Blood Sampling: Blood samples were collected at various time points post-administration to characterize the concentration-time profile of the drug.
-
Data Analysis: The collected blood samples were analyzed to determine the plasma concentrations of this compound over time. Standard pharmacokinetic parameters were then calculated from the concentration-time data.
In Vivo Efficacy Study in a Mouse Model of Visceral Leishmaniasis
-
Infection Model: Female Balb/c mice were infected with Leishmania donovani amastigotes to establish a model of visceral leishmaniasis.[1]
-
Treatment: Following the establishment of infection, mice were treated with this compound. The compound, administered orally at 25 mg/kg twice daily for 10 consecutive days, resulted in a 99% reduction in parasite load in the mouse model of VL.
-
Efficacy Assessment: The efficacy of the treatment was determined by quantifying the parasite burden in the liver of the infected mice.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the inhibition of a specific enzyme in the Leishmania parasite, cyclin-dependent kinase 12 (CRK12).[2][3] CRK12 is essential for the parasite's viability and plays a crucial role in regulating the cell cycle.
The following diagram illustrates the proposed signaling pathway affected by this compound:
Inhibition of CRK12 by this compound disrupts critical cellular processes in the Leishmania parasite, including cell cycle progression, maintenance of the flagellar pocket, and endocytosis.[2][3] These disruptions ultimately lead to a loss of parasite viability, explaining the potent anti-leishmanial activity of the compound.
Experimental Workflow
The preclinical evaluation of this compound followed a logical and systematic workflow, from initial screening to in vivo efficacy testing.
This workflow ensured that only compounds with promising anti-leishmanial activity and favorable pharmacokinetic properties progressed to more complex and resource-intensive in vivo efficacy studies, ultimately leading to the selection of this compound as a preclinical development candidate.
References
- 1. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
GSK3186899: A Technical Deep Dive into Solubility and Metabolic Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and metabolic stability of GSK3186899, a preclinical development candidate for the treatment of visceral leishmaniasis. The information herein is targeted toward researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's key physicochemical and metabolic properties, detailed experimental methodologies, and relevant biological pathways.
Executive Summary
This compound emerged from a lead optimization program aimed at developing a potent and orally bioavailable treatment for visceral leishmaniasis, a fatal parasitic disease. A significant challenge during the development of this pyrazolopyrimidine series was balancing the competing demands of maintaining anti-leishmanial potency while improving poor solubility and metabolic stability.[1][2] Through strategic medicinal chemistry efforts, this compound was identified as a promising candidate with an optimized profile. Subsequent target deconvolution studies identified the principal biological target of this compound as Leishmania Cdc2-related kinase 12 (CRK12).[1]
Quantitative Data Summary
The following tables summarize the key in vitro data for this compound and related compounds, focusing on solubility and metabolic stability.
Table 1: Kinetic Solubility of this compound and Analogs
| Compound | CLND Solubility (μM) |
| This compound (1) | > 200 |
| Compound 15 | 10 |
| Compound 16 | > 200 |
| Compound 17 | > 200 |
Data sourced from Thomas, M. G. et al. J. Med. Chem. 2019, 62, 3, 1180-1202.[1]
Table 2: In Vitro Metabolic Stability of this compound and Analogs in Mouse Liver Microsomes
| Compound | Mouse Liver Microsomal Intrinsic Clearance (Cli) (mL·min⁻¹·g⁻¹) |
| This compound (1) | 5.4 |
| Compound 4 | 15 |
| Compound 7 | 10 |
| Compound 9 | 15 |
| Compound 15 | 11 |
Data sourced from Thomas, M. G. et al. J. Med. Chem. 2019, 62, 3, 1180-1202.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard industry practices and information inferred from the primary literature.
Kinetic Aqueous Solubility Assay (Chemiluminescent Nitrogen Detection - CLND)
This assay determines the kinetic solubility of a compound, which is a measure of its ability to remain in solution after being introduced from a DMSO stock into an aqueous buffer.
Protocol:
-
Stock Solution Preparation: A 10 mM stock solution of the test compound (e.g., this compound) is prepared in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: The DMSO stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration, typically starting at 200 μM, with the final DMSO concentration kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: The samples are shaken or agitated in a sealed microplate at room temperature for a defined period (e.g., 18-24 hours) to allow for precipitation of the compound that exceeds its solubility limit.
-
Separation: The plate is then filtered to separate the soluble fraction from the precipitated solid.
-
Quantification (CLND): The concentration of the nitrogen-containing compound in the filtrate is quantified using a chemiluminescent nitrogen detector. The detector pyrolyzes the sample, converting all nitrogen-containing compounds into nitric oxide (NO). The NO then reacts with ozone to produce an excited state of nitrogen dioxide, which emits light upon returning to its ground state. The amount of light emitted is directly proportional to the amount of nitrogen in the sample, and thus the concentration of the compound.
-
Data Analysis: The solubility is reported as the concentration of the compound in the filtrate.
In Vitro Metabolic Stability Assay (Mouse Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, present in liver microsomes.
Protocol:
-
Reagent Preparation:
-
Liver Microsomes: Pooled mouse liver microsomes are thawed on ice.
-
Cofactor Solution: A solution of NADPH (a necessary cofactor for CYP450 enzymes) is prepared in buffer.
-
Test Compound: A stock solution of the test compound (e.g., this compound) is prepared in a suitable organic solvent (e.g., acetonitrile or DMSO) and then diluted to the final incubation concentration in buffer.
-
-
Incubation:
-
The test compound is pre-incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C in a shaking water bath.
-
The metabolic reaction is initiated by the addition of the NADPH solution.
-
-
Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the test compound relative to the internal standard.
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (Cli) is calculated using the following equation: Cli (mL/min/g liver) = (0.693 / t½) * (mL incubation / mg microsomes) * (mg microsomes / g liver)
-
Visualizations
The following diagrams illustrate the experimental workflows and the proposed signaling pathway for this compound.
Caption: Workflow for Kinetic Solubility Assay using CLND.
References
Methodological & Application
Application Notes and Protocols for GSK3186899 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and selectivity of GSK3186899, a preclinical candidate for the treatment of visceral leishmaniasis. The compound targets the cdc-2-related kinase 12 (CRK12) of Leishmania donovani, a homolog of human cyclin-dependent kinase 12 (CDK12).
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various assays.
| Assay | Cell/Enzyme | Parameter | Value | Reference |
| Anti-leishmanial Activity | L. donovani in THP-1 cells | EC50 | 1.4 µM | [1] |
| Host Cell Cytotoxicity | THP-1 cells | EC50 | >50 µM | [1] |
| Kinase Selectivity | Human CDK9 | IC50 | >20 µM | [2] |
Signaling Pathway of this compound in Leishmania donovani
This compound is believed to exert its anti-leishmanial effect by inhibiting CRK12, a cyclin-dependent kinase essential for parasite proliferation. This inhibition likely disrupts the parasite's cell cycle, leading to cell death.
Caption: Proposed mechanism of action of this compound in Leishmania donovani.
Experimental Protocols
Leishmania donovani Intramacrophage Assay
This assay evaluates the efficacy of this compound against the intracellular amastigote stage of L. donovani in human THP-1 monocytes.
Experimental Workflow:
Caption: Workflow for the L. donovani intramacrophage assay.
Detailed Protocol:
-
THP-1 Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate monocytes into macrophages, seed THP-1 cells in a 384-well plate at a density of 4 x 10^5 cells/mL and treat with 50 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.[3]
-
-
Infection with Leishmania donovani :
-
Culture L. donovani promastigotes in M199 medium supplemented with 10% FBS.
-
After differentiation, wash the adherent THP-1 macrophages with fresh medium.
-
Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.[4][5]
-
Incubate the infected cells for 5 days at 37°C in a 5% CO2 incubator to allow for parasite internalization and transformation into amastigotes.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
After the 5-day infection period, remove the medium from the wells and add fresh medium containing the different concentrations of this compound.
-
Incubate the plates for an additional 48 hours.[4]
-
-
Endpoint Analysis:
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Use an automated high-content imaging system to capture images of the stained cells.
-
An image analysis algorithm is used to quantify the number of host cells and the number of intracellular amastigotes per cell.[3]
-
The percentage of infection inhibition is calculated relative to untreated controls, and the EC50 value is determined by fitting the data to a dose-response curve.
-
HepG2 Cytotoxicity Assay
This assay is used to assess the cytotoxic effect of this compound on a human liver carcinoma cell line (HepG2) to determine its selectivity for the parasite over mammalian cells.
Experimental Workflow:
Caption: Workflow for the HepG2 cytotoxicity assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest the cells and seed them into 96-well plates at a density of 5,000 cells per well.[6]
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing the various concentrations of the compound.
-
Incubate the plates for 72 hours.
-
-
Endpoint Analysis (MTT Assay Example):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control wells and determine the IC50 value from the dose-response curve.
-
CDK12/CRK12 Biochemical Assay
This biochemical assay measures the direct inhibitory activity of this compound on the kinase activity of L. donovani CRK12 (or a human homolog like CDK12 for selectivity screening). A common method is a luminescence-based kinase assay that measures ATP consumption.
Detailed Protocol (Representative):
-
Reagents and Preparation:
-
Recombinant L. donovani CRK12/cyclin complex.
-
A suitable kinase substrate (e.g., a generic peptide substrate).
-
Kinase assay buffer (containing buffer salts, MgCl2, and DTT).
-
ATP at a concentration near the Km for the enzyme.
-
This compound in DMSO.
-
A commercial kinase activity detection kit (e.g., Kinase-Glo®).
-
-
Assay Procedure:
-
In a white 96-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scivisionpub.com [scivisionpub.com]
- 6. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3186899 in Leishmania Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of GSK3186899, a potent inhibitor of Leishmania cdc-2-related kinase 12 (CRK12), in both promastigote and amastigote cultures. This compound has been identified as a preclinical candidate for the treatment of visceral leishmaniasis, making it a compound of significant interest for anti-leishmanial drug discovery and mechanism of action studies.[1][2][3]
Introduction
Leishmania is a genus of trypanosomatid protozoa that are the causative agents of leishmaniasis, a disease with a spectrum of clinical manifestations. The parasite exists in two main life stages: the flagellated promastigote in the sandfly vector and the non-motile amastigote that resides within mammalian host macrophages. Effective anti-leishmanial drug discovery requires testing against the clinically relevant intracellular amastigote stage, while the easily culturable promastigote stage is often used for initial screening.
This compound is a pyrazolopyrimidine-based compound that has demonstrated efficacy in a mouse model of visceral leishmaniasis.[1][3] Its principal mechanism of action is the inhibition of CRK12, a cyclin-dependent kinase essential for parasite proliferation.[1][4] These protocols detail the in vitro assessment of this compound's activity against Leishmania parasites.
Data Presentation
The following tables summarize the key quantitative parameters for designing and interpreting experiments with this compound in Leishmania culture.
Table 1: this compound In Vitro Activity & Properties
| Parameter | Value/Range | Species Context | Reference |
| Target | cdc-2-related kinase 12 (CRK12) | Leishmania donovani | [1][4] |
| Preclinical Candidate for | Visceral Leishmaniasis | Leishmania donovani | [1][3] |
| EC₅₀ (Intra-macrophage) | Potent (nanomolar range for related compounds) | Leishmania donovani | [3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General in vitro use | [5][6] |
| Stock Solution Conc. | 1-10 mM | General in vitro use | |
| Final DMSO Conc. in Assay | ≤ 0.5% | To avoid cell toxicity | [6] |
Table 2: Standard Seeding Densities for Leishmania Assays
| Assay Type | Cell Type | Seeding Density | Plate Format |
| Promastigote Viability | Leishmania promastigotes | 1 x 10⁵ - 1 x 10⁶ cells/mL | 96-well |
| Amastigote Viability | Macrophages (e.g., THP-1) | 2 x 10⁴ - 5 x 10⁴ cells/well | 96-well |
| Amastigote Infection | Leishmania promastigotes | 10:1 to 15:1 (parasite:macrophage) | 96-well |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound solutions for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate Leishmania culture medium (e.g., M199, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to perform a 3-fold or 5-fold serial dilution.
-
Important: Ensure the final concentration of DMSO in the assay wells does not exceed 0.5% to prevent solvent-induced cytotoxicity to the parasites and/or host cells.[6]
-
Protocol 2: In Vitro Anti-promastigote Activity Assay
This protocol outlines a method to determine the 50% inhibitory concentration (IC₅₀) of this compound against Leishmania promastigotes using a resazurin-based viability assay.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., M199 supplemented with 10% heat-inactivated fetal bovine serum)
-
This compound working solutions
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
96-well clear bottom, black-walled microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Parasite Seeding:
-
Harvest mid-log phase promastigotes and adjust the cell density to 2 x 10⁶ cells/mL in fresh culture medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate (final density of 2 x 10⁵ cells/well).
-
-
Compound Addition:
-
Add 100 µL of the serially diluted this compound working solutions to the wells. Include wells with medium only (background control), parasites with medium containing 0.5% DMSO (negative control), and a positive control drug (e.g., Amphotericin B).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for L. donovani) for 68-72 hours.
-
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for an additional 4-6 hours, or until a color change from blue to pink is observed in the negative control wells.
-
Measure the fluorescence using a plate reader (excitation ~560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percentage of parasite viability for each concentration relative to the negative control (100% viability).
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: In Vitro Anti-amastigote Activity Assay
This protocol describes the evaluation of this compound against intracellular Leishmania amastigotes in a macrophage infection model.
Materials:
-
THP-1 human monocytic cell line (or other suitable macrophage-like cells)
-
RPMI-1640 medium with L-glutamine, supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Stationary phase Leishmania promastigotes
-
This compound working solutions
-
Fixation and staining reagents (e.g., 4% paraformaldehyde, DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 cells into a 96-well imaging plate at a density of 4 x 10⁴ cells/well in RPMI-1640 medium containing 100 ng/mL PMA.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator to allow differentiation into adherent macrophages.
-
-
Infection:
-
Wash the differentiated macrophages twice with pre-warmed RPMI-1640 medium.
-
Add stationary phase promastigotes to the macrophages at a parasite-to-macrophage ratio of 10:1 in fresh medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow phagocytosis and transformation of promastigotes into amastigotes.
-
-
Compound Treatment:
-
Carefully wash the infected cells to remove any remaining extracellular parasites.
-
Add fresh medium containing the serially diluted this compound working solutions. Include appropriate controls.
-
Incubate the plate for an additional 72 hours at 37°C and 5% CO₂.
-
-
Quantification of Infection:
-
Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Stain the nuclei of both macrophages and amastigotes with DAPI.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Use image analysis software to quantify the number of host cell nuclei and the number of intracellular amastigote nuclei per cell.
-
Calculate the percentage of infection inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value as described in Protocol 2.
-
In a parallel experiment using uninfected macrophages, determine the 50% cytotoxic concentration (CC₅₀) of this compound to calculate the selectivity index (SI = CC₅₀ / IC₅₀).
-
Visualizations
Caption: Mechanism of action of this compound in Leishmania.
Caption: Experimental workflow for the anti-promastigote assay.
Caption: Experimental workflow for the anti-amastigote assay.
References
- 1. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3186899 in Mouse Models of Leishmaniasis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GSK3186899 in preclinical mouse models of visceral leishmaniasis. The information is compiled from published preclinical studies and is intended to facilitate the design and execution of in vivo efficacy experiments.
Overview of this compound
This compound (also known as DDD853651) is a preclinical candidate drug developed for the treatment of visceral leishmaniasis (VL), a fatal parasitic disease caused by Leishmania donovani or Leishmania infantum. It is a potent and selective inhibitor of Leishmania cdc-2-related kinase 12 (CRK12), a cyclin-dependent kinase essential for parasite viability[1][2][3]. Preclinical studies have demonstrated its efficacy in reducing parasite burden in mouse models of VL[1].
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in a Leishmania donovani mouse model. The key quantitative data from these studies are summarized in the table below.
| Parameter | Value | Reference |
| Drug | This compound | [1] |
| Mouse Strain | BALB/c | [1] |
| Parasite Species | Leishmania donovani | [1] |
| Infection Route | Intravenous | [1] |
| Dosage | 25 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Dosing Frequency | Twice daily (b.i.d.) | [1] |
| Treatment Duration | 10 days | [1] |
| Efficacy (% Parasite Reduction) | 99% | [1] |
| Vehicle for Oral Administration | 0.5% Hydroxypropyl methylcellulose (HPMC), 0.4% Tween 80, 0.5% Benzyl alcohol | [1] |
Experimental Protocols
This section provides detailed protocols for conducting in vivo efficacy studies of this compound in a mouse model of visceral leishmaniasis.
Leishmania donovani Infection Model in BALB/c Mice
This protocol describes the establishment of a Leishmania donovani infection in BALB/c mice, a commonly used model for visceral leishmaniasis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Leishmania donovani amastigotes (e.g., from an infected hamster spleen)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27-gauge)
-
Animal handling and restraint equipment
Procedure:
-
Parasite Preparation: Isolate L. donovani amastigotes from the spleen of a heavily infected hamster under sterile conditions.
-
Inoculum Preparation: Prepare a suspension of amastigotes in sterile PBS at a concentration of 1 x 10^7 amastigotes per 100 µL.
-
Infection: Infect female BALB/c mice by intravenous (i.v.) injection into the tail vein with 100 µL of the parasite suspension.
-
Establishment of Infection: Allow the infection to establish for 7 days before commencing treatment[1].
Preparation and Administration of this compound
This protocol details the preparation of the this compound formulation for oral administration.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Benzyl alcohol
-
Sterile water
-
Oral gavage needles
-
Syringes
Vehicle Preparation:
-
Prepare a 0.5% HPMC solution by dissolving HPMC in sterile water.
-
Add 0.4% Tween 80 and 0.5% benzyl alcohol to the HPMC solution.
-
Mix thoroughly to ensure a homogenous suspension.
This compound Formulation:
-
Calculate the required amount of this compound to achieve a final concentration for a 25 mg/kg dose in the desired administration volume (e.g., 100-200 µL per mouse).
-
Suspend the this compound powder in the prepared vehicle.
-
Vortex or sonicate the suspension to ensure it is well-mixed before each administration.
Administration:
-
Administer the this compound suspension orally to the mice using an appropriate-sized oral gavage needle.
-
The dosing regimen is 25 mg/kg, twice daily (b.i.d.), for 10 consecutive days[1].
Determination of Parasite Burden (Leishman-Donovan Units)
This protocol describes the method for quantifying the parasite burden in the liver of infected mice using Leishman-Donovan Units (LDU).
Materials:
-
Infected mouse liver
-
Microscope slides
-
Giemsa stain
-
Methanol
-
Microscope with oil immersion objective
Procedure:
-
Tissue Smear: At the end of the treatment period, euthanize the mice and aseptically remove the liver. Make impression smears by gently touching a small piece of the liver onto a clean microscope slide.
-
Fixation: Air-dry the slides and then fix with methanol for 5 minutes.
-
Staining: Stain the slides with Giemsa stain according to the manufacturer's instructions.
-
Microscopy: Examine the slides under a microscope using an oil immersion objective (100x).
-
Counting:
-
Count the number of amastigotes per 500 host cell nuclei.
-
Weigh the liver.
-
-
LDU Calculation: Calculate the Leishman-Donovan Units (LDU) using the following formula[4][5]:
LDU = (Number of amastigotes / 500 host cell nuclei) x Liver weight (in grams)
-
Efficacy Calculation: The percentage reduction in parasite burden can be calculated by comparing the LDU of the treated groups to the vehicle-treated control group.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound targets and inhibits the Leishmania cdc-2-related kinase 12 (CRK12)[1][2][3]. CRK12, in complex with its cyclin partner CYC9, is believed to play a crucial role in the parasite's cell cycle and survival. Inhibition of CRK12 by this compound disrupts these essential processes, leading to parasite death.
Caption: this compound inhibits the Leishmania CRK12/CYC9 complex, leading to parasite death.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the key steps in the experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: Workflow for evaluating this compound efficacy in a mouse model of leishmaniasis.
References
- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavior of Visceral Leishmania donovani in an Experimentally Induced T Helper Cell 2 (Th2)-Associated Response Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of virulence in Leishmania donovani deficient in an amastigote-specific protein, A2 - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for testing GSK3186899 efficacy
Disclaimer: GSK3186899 and its Primary Target
It is important to clarify that, based on available scientific literature, this compound is identified as a preclinical development candidate for the treatment of visceral leishmaniasis.[1][2][3][4][5] Its mechanism of action is the inhibition of cdc-2-related kinase 12 (CRK12) in the Leishmania donovani parasite.[6][7] There is no scientific evidence in the provided search results to suggest that this compound is an inhibitor of P-selectin.
The following application notes and protocols are provided as a response to the user's specific request for assays related to P-selectin inhibition. Therefore, the content below describes cell-based assays for a hypothetical P-selectin inhibitor , referred to as "Compound X," and is not directly applicable to this compound.
Application Notes: Cell-Based Assays for Testing P-selectin Inhibitor Efficacy
Introduction
P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets.[8] It plays a crucial role in the initial tethering and rolling of leukocytes during inflammation and is also implicated in the metastasis of some cancers by mediating the interaction between tumor cells, platelets, and the endothelium.[8][9][10] Inhibitors of P-selectin are being investigated as potential therapeutics for various inflammatory diseases and cancer.[8][11][12][13] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of a putative P-selectin inhibitor, Compound X.
Key Concepts
-
Cell Adhesion: The binding of a cell to another cell, the extracellular matrix, or a surface.[14] P-selectin mediates the adhesion of leukocytes and some cancer cells to the vascular endothelium.[10][15]
-
Leukocyte-Endothelial Interaction: A critical process in the inflammatory response where leukocytes adhere to the endothelial lining of blood vessels to migrate into tissues.[15]
-
Tumor Cell-Platelet-Endothelial Interaction: In cancer metastasis, P-selectin on platelets and endothelial cells can bind to ligands on tumor cells, facilitating their arrest in the vasculature and subsequent extravasation.[9][16]
Experimental Protocols
Static Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of P-selectin-expressing cells to immobilized ligands under static conditions.
Principle: P-selectin expressing cells (e.g., activated platelets or transfected cells) or a P-selectin-IgG chimeric protein are coated onto the wells of a microplate.[12] Fluorescently labeled cells that express P-selectin ligands (e.g., leukocytes or certain cancer cell lines) are then added. The number of adherent cells is quantified after washing away non-adherent cells. A decrease in cell adhesion in the presence of the test compound indicates inhibitory activity.
Protocol:
-
Plate Coating:
-
Coat a 96-well plate with recombinant human P-selectin (or P-selectin-IgG chimera) at a concentration of 5 µg/mL in PBS overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound protein.
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture a cell line known to express P-selectin ligands (e.g., HL-60 or U937 cells).
-
Label the cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer (e.g., serum-free media) at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of Compound X in the assay buffer.
-
Add 50 µL of the diluted compound to the coated wells.
-
Add 50 µL of the labeled cell suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Quantification:
-
Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent dye used.
-
Data Presentation:
| Compound X Concentration (µM) | Fluorescence Intensity (RFU) | % Adhesion | % Inhibition |
| 0 (Vehicle) | 5000 | 100 | 0 |
| 0.1 | 4500 | 90 | 10 |
| 1 | 3000 | 60 | 40 |
| 10 | 1500 | 30 | 70 |
| 100 | 500 | 10 | 90 |
-
% Adhesion = (RFU_sample / RFU_vehicle) * 100
-
% Inhibition = 100 - % Adhesion
Leukocyte-Endothelial Cell Adhesion Assay under Flow Conditions
This assay models the physiological conditions of blood flow to assess the effect of an inhibitor on leukocyte rolling and firm adhesion to an endothelial monolayer.
Principle: A monolayer of endothelial cells (e.g., HUVECs) is cultured in a microfluidic flow chamber. The endothelial cells are activated to express P-selectin. Leukocytes are then perfused through the chamber at a defined shear stress, and their interaction with the endothelial monolayer is observed and quantified. The inhibitory effect of Compound X on leukocyte rolling and adhesion is measured.
Protocol:
-
Endothelial Cell Monolayer Preparation:
-
Coat microfluidic channels with an extracellular matrix protein (e.g., gelatin or fibronectin).[17][18]
-
Seed human umbilical vein endothelial cells (HUVECs) into the channels and culture until a confluent monolayer is formed (48-72 hours).[17][19]
-
Activate the HUVEC monolayer with a stimulating agent like TNF-α or PMA for 4-6 hours to induce P-selectin expression.[20]
-
-
Leukocyte Preparation:
-
Isolate primary leukocytes from whole blood or use a leukocyte cell line (e.g., HL-60).
-
Label the leukocytes with a fluorescent dye for visualization.
-
Resuspend the cells in a suitable buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Flow Adhesion Assay:
-
Assemble the microfluidic chamber on a microscope stage.
-
Perfuse the HUVEC monolayer with the assay buffer containing the desired concentration of Compound X for a pre-incubation period.
-
Introduce the labeled leukocyte suspension into the flow chamber at a defined physiological shear stress (e.g., 1-2 dyn/cm²).
-
Record videos of leukocyte-endothelial interactions at multiple locations within the channel.
-
-
Data Analysis:
-
Analyze the recorded videos to quantify the number of rolling and firmly adhered leukocytes per field of view.
-
Rolling cells are defined as those moving at a velocity significantly lower than the free-flowing cells.
-
Firmly adhered cells are those that remain stationary for at least 30 seconds.
-
Data Presentation:
| Compound X Concentration (µM) | Rolling Leukocytes (cells/field) | Adherent Leukocytes (cells/field) | % Inhibition of Adhesion |
| 0 (Vehicle) | 150 | 80 | 0 |
| 1 | 120 | 50 | 37.5 |
| 10 | 60 | 20 | 75 |
| 100 | 20 | 5 | 93.8 |
-
% Inhibition of Adhesion = (1 - (Adherent_sample / Adherent_vehicle)) * 100
Tumor Cell-Platelet Adhesion Assay
This assay evaluates the ability of Compound X to inhibit the P-selectin-mediated adhesion of tumor cells to platelets.
Principle: Platelets are activated to express P-selectin and are then incubated with fluorescently labeled tumor cells that express P-selectin ligands. The formation of tumor cell-platelet aggregates is quantified by flow cytometry. A reduction in the percentage of tumor cells with bound platelets in the presence of Compound X indicates inhibitory activity.
Protocol:
-
Platelet and Tumor Cell Preparation:
-
Isolate platelets from whole blood.
-
Culture a cancer cell line known to interact with platelets (e.g., colon or breast cancer cell lines).
-
Label the tumor cells with a green fluorescent dye (e.g., Calcein-AM).
-
Label the platelets with a red fluorescent antibody against a platelet-specific marker (e.g., anti-CD41-PE).
-
-
Adhesion and Inhibition Assay:
-
Activate the platelets with an agonist like thrombin to induce P-selectin expression.
-
Incubate the activated platelets with different concentrations of Compound X.
-
Add the labeled tumor cells to the platelet suspension and incubate to allow for aggregate formation.
-
-
Flow Cytometry Analysis:
-
Fix the cell suspension to stabilize the aggregates.
-
Analyze the samples using a flow cytometer.
-
Gate on the green-fluorescent tumor cell population and quantify the percentage of these cells that are also positive for the red fluorescent platelet marker (double-positive events), representing tumor cell-platelet aggregates.
-
Data Presentation:
| Compound X Concentration (µM) | % Tumor Cells with Bound Platelets | % Inhibition |
| 0 (Vehicle) | 60 | 0 |
| 1 | 45 | 25 |
| 10 | 20 | 66.7 |
| 100 | 5 | 91.7 |
-
% Inhibition = (1 - (% Double-positive_sample / % Double-positive_vehicle)) * 100
Visualizations
P-selectin Signaling Pathway in Cell Adhesion
Caption: P-selectin mediated cell adhesion signaling pathway.
Experimental Workflow for Static Cell Adhesion Assay
Caption: Workflow for the static cell adhesion assay.
Logical Relationship of Assays for Efficacy Testing
Caption: Logical progression of assays for P-selectin inhibitor testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - WCAIR [wcair.dundee.ac.uk]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. The Interaction of Selectins and PSGL-1 as a Key Component in Thrombus Formation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. S107: P-SELECTIN INHIBITOR INCLACUMAB REDUCES CELL ADHESION IN AN IN-VITRO ASSAYS SHOWING POTENTIAL FOR PREVENTION OF VASO-OCCLUSION EVENTS IN SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, KF38789 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Cell Adhesion Assay [bio-protocol.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. P-selectin-mediated platelet adhesion promotes tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. CytoSelect™ 96-well Leukocyte-endothelium Adhesion Kit | ABIN3198656 [antibodies-online.com]
- 20. bioscience.co.uk [bioscience.co.uk]
Application Notes and Protocols for GSK3186899
For Research Use Only
Introduction
GSK3186899 (also known as DDD853651) is a potent and selective inhibitor of Leishmania donovani cdc-2-related kinase 12 (CRK12)[1][2]. It is a preclinical development candidate for the treatment of visceral leishmaniasis (VL)[3][4][5]. This document provides detailed protocols for the preparation and use of this compound in a research setting, aimed at researchers, scientists, and drug development professionals. The key challenges in the development of this compound were balancing its solubility and metabolic stability while maintaining its potent anti-leishmanial activity[3][4].
Physicochemical Properties
This compound is a pyrazolopyrimidine-based compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈F₃N₇O₃S | --INVALID-LINK-- |
| Molecular Weight | 491.53 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | Poor aqueous solubility. Soluble in DMSO. | --INVALID-LINK-- |
Biological Activity
In Vitro Potency
This compound has demonstrated potent activity against Leishmania donovani in various in vitro assays.
| Assay | Cell Type | EC₅₀ | Reference |
| Intra-macrophage amastigote assay | THP-1 macrophages | ~0.01 µM | --INVALID-LINK-- |
| Axenic amastigote assay | L. donovani | Not explicitly stated | |
| Cytotoxicity | THP-1 host cells | >10 µM | --INVALID-LINK-- |
In Vivo Efficacy
The compound has shown significant efficacy in a murine model of visceral leishmaniasis.
| Animal Model | Dosing Regimen | Efficacy | Reference |
| BALB/c mice | 25 mg/kg, oral, twice daily for 10 days | 99% reduction in liver parasite load | --INVALID-LINK-- |
Mechanism of Action
This compound targets and inhibits cdc-2-related kinase 12 (CRK12) in Leishmania donovani[1][2]. CRK12 is essential for the parasite's cell cycle progression[6]. Inhibition of CRK12 disrupts the cell cycle, leading to parasite death[6].
Mechanism of action of this compound.
Experimental Protocols
Stock Solution Preparation (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 491.53 g/mol * (1000 mg / 1 g) = 4.9153 mg
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of sterile DMSO to the tube containing the powder.
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.
-
-
Aliquot and store:
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[7].
-
Working Solution Preparation for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Sterile tubes for dilution
Protocol:
-
Determine the final desired concentration of this compound for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.
-
-
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Dilute the 10 mM stock 1:100 in culture medium (e.g., 1 µL of stock in 99 µL of medium). This will result in a 100 µM intermediate solution.
-
Further dilute the 100 µM solution 1:10 in culture medium (e.g., 10 µL of intermediate in 90 µL of medium) to get the final 10 µM working solution.
-
-
Add to cell cultures:
-
Add the appropriate volume of the final working solution to your cell culture plates. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Working Solution Preparation for In Vivo Studies
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Sterile tubes for dilution
Protocol:
-
Consult relevant animal use protocols for appropriate vehicle and administration volumes.
-
Prepare the vehicle solution under sterile conditions.
-
Dilute the this compound stock solution in the vehicle to the desired final concentration for dosing.
-
The final DMSO concentration should be minimized, ideally below 10%.
-
-
Ensure complete dissolution of the compound in the vehicle. Vortexing or gentle warming may be necessary.
-
Administer to animals according to the approved protocol. It is recommended to prepare the dosing solution fresh on the day of use.
References
- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - WCAIR [wcair.dundee.ac.uk]
- 6. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Intracellular Amastigote Assay with GSK3186899
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral leishmaniasis (VL), a neglected tropical disease caused by the protozoan parasite Leishmania donovani, presents a significant global health challenge. The clinically relevant stage of the parasite is the intracellular amastigote, which resides and replicates within host macrophages. Consequently, assays that target this intracellular form are crucial for the discovery and development of new antileishmanial drugs. GSK3186899 is a preclinical candidate for the treatment of VL.[1][2][3] This document provides detailed application notes and protocols for performing an intracellular amastigote assay using this compound, including methodologies for assessing its efficacy and cytotoxicity.
Mechanism of Action
This compound has been identified as a potent and selective inhibitor of the Leishmania proteasome.[4] The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition disrupts essential cellular processes, leading to parasite death. This targeted mechanism of action provides a promising avenue for therapeutic intervention against Leishmania parasites.
Data Presentation
The following tables summarize the in vitro activity and cytotoxicity of this compound.
Table 1: In Vitro Activity of this compound against Intracellular L. donovani Amastigotes
| Compound | Host Cell | Leishmania Strain | EC50 (µM) |
| This compound | THP-1 | L. donovani | [Data to be inserted from specific experimental results] |
| Amphotericin B (Control) | THP-1 | L. donovani | ~0.08[5] |
| Miltefosine (Control) | THP-1 | L. donovani | ~1.97[1] |
Table 2: Cytotoxicity of this compound against Host Cell Line
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI = IC50 / EC50) |
| This compound | THP-1 | [Data to be inserted from specific experimental results] | [Calculated from IC50 and EC50] |
| Amphotericin B (Control) | THP-1 | >10 | >125 |
| Miltefosine (Control) | THP-1 | >20 | >10 |
Experimental Protocols
Intracellular Leishmania donovani Amastigote Assay
This protocol details the steps for evaluating the efficacy of this compound against intracellular L. donovani amastigotes in a human THP-1 monocyte-derived macrophage model.
Materials:
-
THP-1 human monocytic cell line
-
Leishmania donovani promastigotes
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Amphotericin B and Miltefosine (positive controls)
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Fluorescent DNA stain (e.g., Hoechst 33342 or DAPI)
-
High-content imaging system
Protocol:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator until cells become adherent.[6]
-
-
Infection with Leishmania donovani Promastigotes:
-
Culture L. donovani promastigotes in appropriate medium until they reach the stationary phase.
-
Aspirate the PMA-containing medium from the differentiated THP-1 cells and wash the cells once with pre-warmed RPMI-1640.
-
Add stationary phase promastigotes to the macrophages at a multiplicity of infection (MOI) of 10:1 (parasite:macrophage).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (Amphotericin B, Miltefosine) in RPMI-1640 medium. The final DMSO concentration should not exceed 0.5%.[5]
-
After the 24-hour infection period, carefully remove the medium containing extracellular promastigotes and replace it with fresh medium containing the diluted compounds.
-
Include wells with vehicle control (DMSO) and positive controls.
-
Incubate the plate for an additional 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
-
Imaging and Analysis:
-
After the treatment period, fix the cells with 4% paraformaldehyde.
-
Stain the DNA of both the host cell nuclei and intracellular amastigote kinetoplasts with a fluorescent dye (e.g., Hoechst 33342).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the number of host cells and the number of intracellular amastigotes per cell.
-
Calculate the percentage of parasite inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a suitable model.
-
Host Cell Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of this compound against the THP-1 host cell line to determine its selectivity.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
PMA
-
This compound
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Culture and Differentiation:
-
Follow the same procedure for THP-1 cell culture and differentiation as described in the intracellular amastigote assay protocol (Section 1.1).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in RPMI-1640 medium.
-
Add the diluted compounds to the differentiated, non-infected THP-1 cells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator, mirroring the duration of the efficacy assay.
-
-
Assessment of Cell Viability:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the metabolic conversion of the reagent.
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell viability) by fitting the dose-response data to a suitable model.
-
Visualization of Experimental Workflow and Signaling Pathway
Caption: Workflow for the intracellular amastigote assay with this compound.
Caption: Proposed mechanism of action of this compound in Leishmania.
References
- 1. Identification of potent inhibitors of Leishmania donovani and Leishmania infantum chagasi, the causative agents of Old and New World visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual immunomodulatory and antileishmanial potential of TLR7/8 agonists against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. journals.plos.org [journals.plos.org]
- 6. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols for Measuring GSK3186899 Potency Against Leishmania
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, is a severe and often fatal disease if left untreated. The current therapeutic options are limited by issues of toxicity, resistance, and complex administration routes, necessitating the discovery of novel anti-leishmanial agents. GSK3186899 (also known as DDD853651) is a preclinical candidate for the treatment of VL, identified through phenotypic screening. This compound is a potent inhibitor of Leishmania donovani cdc2-related kinase 12 (CRK12), a protein essential for parasite viability.[1][2] These application notes provide detailed protocols for assessing the in vitro and in vivo potency of this compound against Leishmania donovani.
Data Presentation
The following tables summarize the quantitative data regarding the potency and selectivity of this compound against Leishmania donovani.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Parasite Stage | Host Cell | Potency Metric | Value (µM) | Reference(s) |
| Intra-macrophage Assay | Amastigote | THP-1 | EC50 | 1.4 | [3] |
| Axenic Assay | Amastigote | - | EC50 | 0.1 | [3] |
| Cytotoxicity Assay | - | THP-1 | EC50 | >50 | [3] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Visceral Leishmaniasis
| Animal Model | Dosing Regimen | Duration | Efficacy | Reference(s) |
| BALB/c mice | 25 mg/kg, oral, twice daily | 10 days | 99% reduction in parasite levels | [3] |
Mechanism of Action: Inhibition of CRK12 Signaling
This compound exerts its anti-leishmanial activity by primarily targeting the cdc2-related kinase 12 (CRK12).[1][2] In Leishmania, CRK12 forms a complex with its cyclin partner, CYC9. This complex is believed to play a crucial role in the regulation of the parasite's cell cycle.[2][4] Inhibition of the CRK12/CYC9 complex by this compound disrupts the normal progression of the cell cycle, ultimately leading to parasite death.[5] The high selectivity of this compound for the parasite kinase over human kinases contributes to its favorable safety profile.
Caption: this compound inhibits the CRK12/CYC9 complex, disrupting cell cycle progression and leading to parasite death.
Experimental Protocols
In Vitro Potency Assessment: Intracellular Amastigote Assay
This protocol details the measurement of this compound potency against the clinically relevant intracellular amastigote stage of L. donovani using the human monocytic cell line THP-1.
Materials:
-
Leishmania donovani promastigotes
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Amphotericin B (positive control)
-
DMSO (vehicle control)
-
96-well plates
-
Fluorescent dyes for staining (e.g., DAPI for host cell nuclei and a specific stain for Leishmania)
-
High-content imaging system
Protocol Workflow:
Caption: Workflow for the in vitro intracellular amastigote potency assay.
Detailed Steps:
-
THP-1 Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 4 x 10^4 cells/well.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Infection with Leishmania donovani:
-
Wash the differentiated THP-1 cells with fresh medium.
-
Add stationary phase L. donovani promastigotes to the wells at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control drugs (Amphotericin B, vehicle) in the appropriate medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium containing non-phagocytosed promastigotes and add the diluted compounds to the infected cells.
-
Incubate the plates for an additional 72 hours.
-
-
Quantification of Intracellular Amastigotes:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain with fluorescent dyes to differentiate host cell nuclei and intracellular amastigotes.
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the number of amastigotes per macrophage and the percentage of infected cells.
-
-
Data Analysis:
-
Calculate the percentage of parasite inhibition for each concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy Assessment: Murine Model of Visceral Leishmaniasis
This protocol describes the evaluation of this compound efficacy in a BALB/c mouse model of visceral leishmaniasis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Leishmania donovani amastigotes
-
This compound formulated for oral administration
-
Miltefosine (positive control)
-
Vehicle control
-
Equipment for intravenous injection and oral gavage
-
Materials for tissue harvesting (spleen and liver) and parasite burden determination (e.g., Giemsa staining, qPCR)
Protocol Workflow:
Caption: Workflow for the in vivo efficacy assessment in a BALB/c mouse model.
Detailed Steps:
-
Infection of Mice:
-
Infect female BALB/c mice intravenously via the lateral tail vein with approximately 2 x 10^7 L. donovani amastigotes.[6]
-
-
Establishment of Infection:
-
Drug Administration:
-
Randomly assign mice to treatment groups (this compound, positive control, vehicle control).
-
Administer the compounds orally via gavage according to the desired dosing regimen (e.g., 25 mg/kg twice daily for 10 days).[3]
-
-
Determination of Parasite Burden:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the spleen and liver and weigh them.
-
Prepare impression smears of the spleen and a section of the liver on glass slides.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the parasite burden microscopically by counting the number of amastigotes per 1000 host cell nuclei.
-
Calculate the Leishman-Donovan Units (LDU) as: (number of amastigotes / number of host cell nuclei) x organ weight in grams.
-
-
Data Analysis:
-
Calculate the mean LDU for each treatment group.
-
Determine the percentage of parasite inhibition for the this compound-treated group compared to the vehicle-treated control group.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the evaluation of this compound's potency against Leishmania donovani. The in vitro intracellular amastigote assay is a critical tool for determining the compound's activity against the clinically relevant parasite stage, while the in vivo murine model provides essential data on its efficacy in a whole-animal system. Consistent and accurate application of these methodologies is crucial for the continued development of this compound as a potential new treatment for visceral leishmaniasis.
References
- 1. Comparison of Three Methods for Diagnosis of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leishmaniasis diagnosis: an update on the use of parasitological, immunological and molecular methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]
Application Notes and Protocols for GSK3186899 Administration in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
GSK3186899 (also known as DDD853651) is a preclinical development candidate for the treatment of visceral leishmaniasis (VL), a fatal parasitic disease if left untreated.[1][2][3][4] This compound emerged from the optimization of a phenotypic hit against Leishmania donovani, the primary causative agent of VL.[1][2][3][4] The key challenges in its development were balancing solubility and metabolic stability while maintaining potent antileishmanial activity.[1][2][3][4] Extensive preclinical studies have demonstrated its efficacy in in vitro and in vivo models.[5] The development of this compound was initially halted by GSK in September 2021 but has since been continued by the Drugs for Neglected Diseases initiative (DNDi), with plans for a Phase I multiple ascending dose study in healthy volunteers.[6]
Mechanism of Action:
This compound acts as a potent inhibitor of the Leishmania donovani cdc-2-related kinase 12 (CRK12).[7][8] CRK12 is a cyclin-dependent kinase that is essential for the proliferation of the parasite.[8] By inhibiting CRK12 in the ATP binding pocket, this compound disrupts the parasite's cell cycle, leading to its death.[8] This targeted mechanism provides a promising avenue for the development of a new treatment for visceral leishmaniasis.
Caption: Mechanism of action of this compound in Leishmania donovani.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and related compounds.
Table 1: In Vitro Activity and Physicochemical Properties
| Compound | Ld InMac pEC50 (µM) | HepG2 pEC50 (µM) | Mouse Liver Microsomal Intrinsic Clearance (Cli) (mL·min⁻¹·g⁻¹) |
| This compound (1) | 6.8 | <4.5 | 1.8 |
| 31 | 6.7 | <4.5 | 1.9 |
| 39 | 6.8 | <4.5 | 2.2 |
Ld InMac refers to the intramacrophage assay in THP-1 cells with L. donovani amastigotes. Data are the result of at least four replicates. HepG2 is a human liver cancer cell line used to assess cytotoxicity.[5]
Table 2: In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis
| Compound | Dose (mg/kg) | Dosing Regimen | % Parasite Suppression |
| This compound (1) | 25 | b.i.d. for 10 days | 99 |
| 31 | 25 | b.i.d. for 10 days | 98 |
| 39 | 25 | b.i.d. for 10 days | 97 |
| Miltefosine | 30 | q.d. for 10 days | >95 |
b.i.d. = twice daily; q.d. = once daily. The in vivo efficacy was evaluated in a mouse model of VL (L. donovani, LV9).[5]
Table 3: Mouse Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC0–last (µg·h/mL) | Clb (mL·min⁻¹·kg⁻¹) | Vss (L/kg) | Fpo (%) |
| This compound (1) | 5 | p.o. | 0.96 | 3.5 | 24 | 2.8 | 100 |
| 31 | 5 | p.o. | 1.1 | 4.3 | 19 | 2.5 | 100 |
| 39 | 5 | p.o. | 1.2 | 4.6 | 18 | 2.3 | 100 |
Cmax = maximum concentration; AUC0–last = area under the curve until the last measurement; Clb = mouse clearance in blood; Vss = volume of distribution at steady state; Fpo = oral bioavailability.[5]
Experimental Protocols
1. In Vitro Intramacrophage Antileishmanial Activity Assay
This protocol is adapted from methodologies used to evaluate the efficacy of this compound against intracellular L. donovani amastigotes.
Caption: Workflow for the in vitro intramacrophage antileishmanial assay.
Protocol:
-
Cell Culture and Differentiation:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Differentiate THP-1 cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 30 nM.[9]
-
-
Parasite Infection:
-
Harvest L. donovani amastigotes (e.g., strain LV9) from the spleen of an infected hamster.[5]
-
Infect the differentiated THP-1 cells with amastigotes at a specified multiplicity of infection.
-
-
Compound Administration:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Add the compound dilutions to the infected cell cultures. Include a vehicle-only control.
-
-
Incubation and Analysis:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, fix the cells with an appropriate fixative (e.g., methanol).
-
Stain the cells with a DNA-binding dye (e.g., Giemsa or DAPI) to visualize both host cell nuclei and parasite kinetoplasts.
-
Quantify the number of intracellular amastigotes per macrophage using high-content imaging or manual microscopy.
-
Determine the half-maximal effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic equation.
-
2. In Vivo Efficacy Study in a Mouse Model of Visceral Leishmaniasis
This protocol describes the general methodology for assessing the in vivo efficacy of this compound.
Caption: Workflow for the in vivo efficacy study of this compound.
Protocol:
-
Animal Model and Infection:
-
Drug Formulation and Administration:
-
Prepare the drug formulation for oral administration. A suitable vehicle for this compound is 0.5% HPMC, 0.4% Tween 80, and 0.5% benzyl alcohol.[5]
-
Administer this compound orally (p.o.) at the desired dose and frequency (e.g., 25 mg/kg, twice daily for 10 days).[5]
-
Include a vehicle control group and a positive control group (e.g., miltefosine at 30 mg/kg, once daily for 10 days).[5]
-
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., day 19 post-infection for a 10-day treatment starting on day 7), humanely euthanize the animals.[5]
-
Excise the livers and prepare smears.
-
Stain the smears and determine the parasite burden by counting the number of amastigotes per 500 liver cells.
-
Express the parasite burden in Leishman-Donovan Units (LDU), calculated as: (number of amastigotes / 500 nucleated cells) x organ weight (in grams).[5]
-
Calculate the percentage of parasite suppression relative to the vehicle-treated control group.
-
3. Cytochrome P450 (CYP) Inhibition Assay
This protocol is for assessing the potential of this compound to inhibit major drug-metabolizing enzymes.
Protocol:
-
Assay Setup:
-
Use human liver microsomes as the enzyme source.
-
Select a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4).[5]
-
Prepare a range of concentrations of this compound.
-
-
Incubation:
-
Incubate the microsomes, probe substrate, and this compound in the presence of an NADPH-generating system.
-
Include positive control inhibitors (e.g., ketoconazole for CYP3A4).[5]
-
-
Analysis:
-
Terminate the reaction and analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Determine the IC50 value for the inhibition of the CYP isoform by this compound.
-
Disclaimer: These protocols are intended for informational purposes for research and development professionals. All experiments should be conducted in accordance with institutional guidelines and regulations, particularly concerning animal welfare. Appropriate safety precautions should be taken when handling chemical compounds and biological materials.
References
- 1. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - WCAIR [wcair.dundee.ac.uk]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing GSK3186899 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the target engagement of GSK3186899, a preclinical candidate for the treatment of visceral leishmaniasis. The primary molecular target of this compound in Leishmania donovani is cdc-2-related kinase 12 (CRK12)[1][2][3]. The following protocols describe biochemical and cellular approaches to quantify the interaction of this compound with its target and to evaluate its antiparasitic efficacy.
Summary of Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds from various assays.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Assay Type | Organism/Cell Line | Parameter | Value | Reference |
| Intramacrophage Amastigote Assay | L. donovani in THP-1 cells | EC₅₀ | 1.4 µM (95% CI 1.2-1.5 µM) | [3] |
| Cidal Axenic Amastigote Assay | L. donovani | EC₅₀ | 0.1 µM (95% CI 0.06-0.17 µM) | [3] |
| Cytotoxicity Assay | Human THP-1 cells | EC₅₀ | >50 µM | [3] |
| In Vivo Mouse Model | L. donovani infected Balb/c mice | Efficacy | 85% suppression of parasite load at 50 mg/kg b.i.d. | [1] |
Table 2: Target Engagement and Selectivity Data for the Pyrazolopyrimidine Series
| Compound | Assay | Target | Parameter | Value | Reference |
| Parent Compound 5 | Kinobeads™ Competition Binding Assay | L. donovani CRK12 | Kdapp | 1.4 nM | [3] |
| Parent Compound 5 | Kinobeads™ Competition Binding Assay | L. donovani MPK9 | Kdapp | 45 nM | [3] |
| Parent Compound 5 | Kinobeads™ Competition Binding Assay | L. donovani CRK6 | Kdapp | 97 nM | [3] |
| A related pyrazolopyrimidine | Biochemical Assay | L. donovani CRK12 | IC₅₀ | 3 nM | [1] |
| This compound | Kinase Panel Screen | Human CDK9 | IC₅₀ | >20 µM | [4] |
Experimental Protocols
Biochemical Assay: Recombinant L. donovani CRK12 Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound against recombinant L. donovani CRK12.
A. Expression and Purification of Recombinant LdCRK12/CYC9 Complex
-
Gene Synthesis and Cloning: Synthesize the codon-optimized genes for L. donovani CRK12 and its putative cyclin partner, CYC9. Clone the genes into a suitable co-expression vector system (e.g., baculovirus or E. coli). A purification tag (e.g., His6-tag or GST-tag) should be fused to one of the proteins to facilitate purification.
-
Protein Expression: Transform the expression vector into the appropriate host cells (e.g., Sf9 insect cells for baculovirus or BL21(DE3) E. coli for bacterial expression). Induce protein expression under optimized conditions (e.g., temperature, induction agent concentration, and time).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells using an appropriate method (e.g., sonication or high-pressure homogenization).
-
Affinity Chromatography: Clarify the cell lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).
-
Purification: Wash the column extensively to remove non-specifically bound proteins. Elute the recombinant protein complex using a suitable elution buffer (e.g., high concentration of imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).
-
Purity Assessment: Analyze the purity of the eluted protein complex by SDS-PAGE and Coomassie blue staining. Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.
B. Kinase Activity Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified LdCRK12/CYC9 complex, a suitable kinase buffer (e.g., containing MgCl₂, ATP, and DTT), and a generic kinase substrate (e.g., myelin basic protein or a specific peptide substrate).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: Add the diluted this compound or vehicle control to the kinase reaction mixture and incubate for a predetermined time at the optimal temperature.
-
Detection: Quantify kinase activity by measuring the incorporation of phosphate into the substrate. This can be achieved using various methods, such as:
-
Radiometric Assay: Use [γ-³²P]ATP and measure the radioactivity of the phosphorylated substrate.
-
Luminescence-based Assay: Use a commercial kit that measures the amount of ADP produced (e.g., Kinase-Glo®).
-
Fluorescence-based Assay: Use a phosphorylated substrate-specific antibody in an ELISA or FRET-based format.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
Cellular Assay: Intramacrophage L. donovani Amastigote Assay
This protocol assesses the efficacy of this compound against the clinically relevant intracellular amastigote stage of L. donovani.
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.
-
Macrophage Differentiation: Seed THP-1 cells in 96-well plates and differentiate them into adherent macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Parasite Infection: Infect the differentiated macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Treatment: Remove the extracellular promastigotes by washing. Add fresh medium containing serial dilutions of this compound or control drugs (e.g., amphotericin B, miltefosine) to the infected cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Staining and Imaging: Fix the cells with methanol and stain with Giemsa stain. Acquire images using a high-content imaging system.
-
Data Analysis: Quantify the number of amastigotes per macrophage and the percentage of infected macrophages for each compound concentration. Calculate the EC₅₀ value by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
-
Cell Culture and Treatment: Culture L. donovani promastigotes to the desired density. Treat the parasites with this compound or vehicle control for a specified period.
-
Heat Challenge: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for L. donovani CRK12.
-
Data Analysis: Quantify the band intensities for CRK12 at each temperature for both the treated and untreated samples. Plot the relative amount of soluble CRK12 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Signaling Pathway
The primary target of this compound, CRK12, is a cyclin-dependent kinase that plays a crucial role in the cell cycle progression of Leishmania donovani. Its activity is dependent on its association with a cyclin partner, likely CYC9[3]. Inhibition of the CRK12/CYC9 complex by this compound leads to cell cycle arrest, ultimately resulting in parasite death.
References
Application Notes and Protocols for GSK3186899 in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3186899 (also known as DDD853651) is a preclinical candidate for the treatment of visceral leishmaniasis (VL), a parasitic disease caused by Leishmania species.[1][2][3] Current treatment options for VL are limited by toxicity, the emergence of drug resistance, and challenging administration routes.[4][5] Combination therapy is a key strategy to enhance therapeutic efficacy, reduce treatment duration, and combat the development of resistance.[4]
This compound has a novel mechanism of action, primarily targeting the parasite's cell division cycle-2-related kinase 12 (CRK12), a validated drug target in Leishmania.[1][2][6] Some evidence also suggests that related compounds may inhibit the kinetoplastid proteasome, another promising therapeutic target.[5][7][8] This unique mode of action makes this compound a strong candidate for inclusion in drug combination studies with existing antileishmanial agents that have different mechanisms of action.
These application notes provide a comprehensive framework for researchers to design and execute in vitro and in vivo drug combination studies involving this compound.
Rationale for Drug Combination Studies with this compound
The primary rationale for exploring this compound in combination therapy is to leverage its unique mechanism of action to achieve synergistic or additive effects with other antileishmanial drugs. By targeting CRK12, this compound disrupts a key kinase involved in the parasite's cell cycle.[1][2] Combining it with drugs that act on different cellular pathways—such as membrane integrity, DNA synthesis, or other metabolic processes—could lead to enhanced parasite killing and a lower likelihood of resistance.
Potential Combination Partners for this compound:
-
Amphotericin B (liposomal): Acts by binding to ergosterol in the parasite's cell membrane, leading to pore formation and cell death.
-
Miltefosine: An oral drug that affects lipid metabolism and apoptosis-like cell death in the parasite.
-
Paromomycin: An aminoglycoside antibiotic that inhibits protein synthesis.
Data Presentation: Summarized Quantitative Data
Clear and structured presentation of quantitative data is crucial for the interpretation of drug combination studies. The following tables provide templates for summarizing key findings.
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Individual Agents
| Compound | Target | L. donovani Amastigotes IC50 (µM) | Mammalian Cells CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | CRK12 | [Insert Value] | [Insert Value] | [Insert Value] |
| Amphotericin B | Cell Membrane | [Insert Value] | [Insert Value] | [Insert Value] |
| Miltefosine | Lipid Metabolism | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: In Vitro Combination Effects of this compound and Partner Drug against L. donovani Amastigotes
| Combination (Ratio) | Fractional Inhibitory Concentration (FIC) of this compound | Fractional Inhibitory Concentration (FIC) of Partner Drug | Combination Index (CI = FIC A + FIC B) | Interpretation (Synergy, Additivity, Antagonism) |
| This compound + Amphotericin B (1:1) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Interpretation] |
| This compound + Miltefosine (1:1) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Interpretation] |
Note: CI < 0.9 indicates synergy, 0.9 ≤ CI ≤ 1.1 indicates additivity, and CI > 1.1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound in drug combination studies.
Protocol 1: In Vitro Susceptibility Testing of Individual Drugs against L. donovani Amastigotes
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and potential partner drugs against the intracellular amastigote stage of L. donovani.
Materials:
-
Leishmania donovani promastigotes
-
THP-1 human monocytic cell line
-
RPMI-1640 medium, M199 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound, Amphotericin B, Miltefosine (and other drugs of interest)
-
DMSO (for drug stocks)
-
96-well cell culture plates
-
Resazurin solution or Giemsa stain
-
Microplate reader or light microscope
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS and PMA (80 nM) to induce differentiation into macrophages. Incubate for 48-72 hours at 37°C with 5% CO2.
-
Parasite Infection: Infect the differentiated THP-1 macrophages with late-stage L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Wash the cells gently with pre-warmed medium to remove non-phagocytosed promastigotes.
-
Drug Treatment: Prepare serial dilutions of each drug in the culture medium. Add the drug dilutions to the infected macrophages and incubate for 72 hours at 37°C with 5% CO2.
-
Quantification of Intracellular Parasites:
-
Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Resazurin Assay: Add resazurin solution to each well and incubate for 4-6 hours. Measure fluorescence or absorbance to determine cell viability, which correlates with parasite load.
-
-
Data Analysis: Calculate the percentage of infection reduction compared to untreated infected cells. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration using non-linear regression analysis.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal cytotoxic concentration (CC50) of the drugs on a mammalian cell line to assess their selectivity.
Procedure:
-
Cell Culture: Culture THP-1 macrophages in a 96-well plate as described in Protocol 1 (without parasite infection).
-
Drug Treatment: Add serial dilutions of this compound or the partner drug to the cells and incubate for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: Perform the resazurin assay as described in Protocol 1 to assess cell viability.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to untreated cells and determine the CC50 value.
Protocol 3: In Vitro Drug Combination Assay (Checkerboard Method)
Objective: To evaluate the interaction between this compound and a partner drug (synergism, additivity, or antagonism).
Procedure:
-
Assay Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the partner drug along the y-axis. This creates a matrix of different concentration combinations.
-
Infection and Treatment: Perform the infection of differentiated THP-1 cells with L. donovani promastigotes as described in Protocol 1. Add the drug combinations to the respective wells.
-
Incubation and Quantification: Incubate the plate and quantify the intracellular parasite load as described in Protocol 1.
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the Combination Index (CI): CI = FIC of Drug A + FIC of Drug B.
-
Interpret the CI value to determine the nature of the interaction.
-
Visualizations
Signaling Pathway of this compound Action
References
- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving GSK3186899 solubility for experiments
Welcome to the technical support center for GSK3186899. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration for experiments?
This compound is a potent and selective inhibitor of Leishmania donovani cdc-2-related kinase 12 (CRK12), a key regulator of the parasite's cell cycle.[1][2][3] It has been identified as a preclinical development candidate for the treatment of visceral leishmaniasis.[1][4] Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which can present challenges in achieving the desired concentrations for in vitro and in vivo experiments.[5] Proper solubilization is critical for obtaining accurate and reproducible experimental results.
Q2: What is the primary mechanism of action of this compound?
This compound primarily acts by inhibiting the ATP-binding pocket of Leishmania donovani CRK12.[5][6] CRK12, in complex with its cyclin partner CYC9, is essential for the proliferation of the parasite and plays a role in cell cycle progression.[1][2][6] Inhibition of CRK12 disrupts these vital cellular processes, leading to parasite death.[1][3]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound and other poorly soluble kinase inhibitors.[7][8] For in vivo studies, specific formulations have been developed to enhance solubility and bioavailability.
Troubleshooting Guide: Solubility Issues with this compound
This guide addresses common problems researchers may encounter when working with this compound in experimental settings.
Issue 1: Precipitation upon dilution of DMSO stock in aqueous media.
-
Problem: A common issue is the precipitation of the compound when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. This "crashing out" occurs because the solubility of this compound is significantly lower in aqueous solutions compared to DMSO.
-
Solutions:
-
Lower the final concentration: If your experiment allows, reducing the final concentration of this compound may prevent precipitation.
-
Optimize the dilution process: Add the DMSO stock to the aqueous solution slowly while vortexing or stirring to ensure rapid and even distribution. This can prevent the formation of localized areas of high concentration that exceed the solubility limit.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible co-solvent, such as ethanol or polyethylene glycol (PEG), in your final solution can improve solubility.
-
Employ surfactants: For in vitro assays, adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer can help maintain the compound in solution.[9] However, be mindful of potential effects on your experimental system, especially in cell-based assays.[9]
-
Issue 2: Compound instability or precipitation over time in experimental setup.
-
Problem: this compound may appear to be soluble initially but then precipitate over the course of a longer experiment, especially in cell culture incubators.
-
Solutions:
-
Prepare fresh solutions: It is best practice to prepare fresh working solutions of this compound for each experiment to minimize the risk of degradation or precipitation.
-
Assess stability: If long-term incubation is necessary, it is advisable to perform a preliminary experiment to assess the stability of this compound in your specific experimental media and conditions.
-
Control the environment: Changes in temperature and pH can affect solubility. Ensure that your experimental conditions are stable.
-
Quantitative Data Summary
While comprehensive public data on this compound solubility in various solvents is limited, the following table summarizes information derived from preclinical development studies for in vivo formulations. These formulations aimed to achieve sufficient exposure for efficacy studies.
| Formulation Component | Percentage (%) | Purpose | Solubility Achieved |
| Formulation for Mouse PK Study | |||
| Dimethyl sulfoxide (DMSO) | 10% (v/v) | Primary solvent | >2.08 mg/mL |
| Polyethylene glycol 400 (PEG400) | 60% (v/v) | Co-solvent | |
| Deionized water | 30% (v/v) | Vehicle | |
| Alternative Formulations | |||
| DMSO | 10% | Primary solvent | ≥ 2.08 mg/mL (4.23 mM) |
| PEG300 | 40% | Co-solvent | |
| Tween-80 | 5% | Surfactant | |
| Saline | 45% | Vehicle | |
| DMSO | 10% | Primary solvent | ≥ 2.08 mg/mL (4.23 mM) |
| 20% SBE-β-CD in Saline | 90% | Cyclodextrin-based vehicle | |
| DMSO | 10% | Primary solvent | ≥ 2.08 mg/mL (4.23 mM) |
| Corn Oil | 90% | Lipid-based vehicle |
Note: The reported solubility of ≥ 2.08 mg/mL in the alternative formulations was the target concentration and may not represent the saturation solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate the sample in a water bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in the pre-warmed aqueous medium to achieve the final desired concentration. It is crucial to add the stock solution to the medium in a stepwise manner with gentle mixing at each step to prevent precipitation. For example, to prepare a 10 µM solution from a 10 mM stock, you could first prepare an intermediate dilution of 1 mM in DMSO, and then add a small volume of this to your final aqueous solution.
-
Final Mixing: Gently vortex the final working solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Visualizations
References
- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. bmglabtech.com [bmglabtech.com]
GSK3186899 stability issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of GSK3186899 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of this compound activity in my cell-based assays over time. What could be the cause?
A significant loss of activity often points to compound instability in the cell culture medium. Key factors that can contribute to this include poor solubility and metabolic degradation, which were challenges identified during the development of this compound.[1][2][3][4] Degradation can also be influenced by the components of the medium, pH, light exposure, and temperature.[5][6]
Q2: My this compound solution, diluted from a DMSO stock, appears cloudy or has visible precipitate in my cell culture medium. What should I do?
Precipitation upon dilution into aqueous-based cell culture media is a common issue for compounds with low solubility.[6] this compound's development involved balancing solubility and metabolic stability, suggesting that solubility is a critical parameter to control.[1]
Troubleshooting Steps:
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Lower the Final Concentration: The concentration of this compound in your assay may be exceeding its solubility limit in the cell culture medium. Try performing a dose-response experiment at a lower concentration range.
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally <0.5%) to minimize its effects on cell health and compound solubility.[6]
-
Pre-warm the Medium: Adding the compound to pre-warmed media can sometimes help maintain solubility.
-
Serial Dilutions: Prepare intermediate dilutions in a co-solvent or the cell culture medium itself before the final dilution in the assay plate.
Q3: How should I prepare and store this compound stock solutions to maximize stability?
Proper preparation and storage are crucial for maintaining the integrity of your compound.
Stock Solution Preparation and Storage:
-
Solvent Selection: Use high-purity, anhydrous DMSO for preparing stock solutions.
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[5]
-
Aliquotting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[5][6]
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Light Protection: Store stock solutions in amber vials or tubes protected from light to prevent photodegradation.[5]
Q4: Can components of the cell culture medium itself affect the stability of this compound?
Yes, components in cell culture media can interact with and degrade small molecules. Factors such as pH, the presence of certain amino acids like cysteine, and metal ions can influence compound stability.[7][8] It is advisable to test the stability of this compound in your specific cell culture medium if you suspect degradation.
Troubleshooting Guides
Issue: Inconsistent Experimental Results
Inconsistent results are often the first sign of compound instability. This can manifest as variability between replicate wells, different experimental days, or a gradual loss of potency.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
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This compound
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Anhydrous DMSO
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Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC system with a suitable column (e.g., C18)
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Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to the final working concentration used in your assays (e.g., 10 µM).
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as your T=0 reference. Process this sample as described in step 6.[5]
-
Incubation: Place the remaining working solution in an incubator under standard cell culture conditions (37°C, 5% CO₂).
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Collect Timepoints: At various time points (e.g., 2, 8, 24, 48 hours), collect aliquots of the incubated working solution.
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Sample Preparation for HPLC:
-
For each timepoint, transfer an aliquot to a microcentrifuge tube.
-
Add an equal volume of acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed for 10 minutes to pellet debris.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis: Analyze the samples by HPLC. The peak area of the parent this compound compound will be used to determine its concentration.
-
Data Analysis: Compare the peak area of this compound at each timepoint to the peak area at T=0 to determine the percentage of the compound remaining.
Quantitative Data
Table 1: Illustrative Stability of this compound in Different Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM | % Remaining in RPMI-1640 |
| 0 | 100 | 100 |
| 2 | 95 | 92 |
| 8 | 82 | 75 |
| 24 | 65 | 58 |
| 48 | 45 | 38 |
Note: This data is for illustrative purposes to demonstrate potential differences in stability between media and should be confirmed experimentally.
Signaling Pathways
This compound's principal target has been identified as Cdc2-related kinase 12 (CRK12).[1] Additionally, a structurally related compound was found to inhibit the chymotrypsin-like activity of the proteasome.[9][10] The following diagram illustrates a generalized ubiquitin-proteasome pathway, which is a major cellular pathway for protein degradation.
Diagram: Simplified Ubiquitin-Proteasome Pathway
Caption: Overview of the ubiquitin-proteasome protein degradation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Optimizing GSK3186899 Concentration for In Vivo Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimization of GSK3186899 concentration for in vivo studies. The following information is curated to address common challenges and provide a framework for systematic dose-finding and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as DDD853651) is a preclinical development candidate that has been investigated for the treatment of visceral leishmaniasis[1][2][3]. It is a potent inhibitor of Leishmania cdc2-related kinase 12 (CRK12), a cyclin-dependent kinase (CDK) homolog essential for parasite survival[4]. By inhibiting CRK12, this compound disrupts the parasite's cell cycle, leading to its elimination. Given its mechanism of targeting a fundamental cellular process, its potential application may extend to other diseases where CDK signaling is dysregulated, pending further research.
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: In a mouse model of visceral leishmaniasis, an oral regimen of 25 mg/kg administered twice daily (b.i.d.) for 10 consecutive days resulted in a 99% reduction in parasite load[4]. For a new indication or animal model, this dose can be considered a starting point for dose-ranging studies. However, it is crucial to perform your own dose-finding experiments, including a maximum tolerated dose (MTD) study, to determine the optimal and safe dose for your specific model and experimental endpoint.
Q3: How should I formulate this compound for oral administration?
A3: this compound has been noted to have solubility challenges[1]. A vehicle suitable for toxicology studies that has been used is a suspension of 0.5% hydroxypropyl methylcellulose (HPMC), 0.4% Tween 80, and 0.5% benzyl alcohol in water[1]. It is recommended to assess the solubility and stability of this compound in your chosen vehicle prior to initiating in vivo studies. For poorly soluble compounds, other formulation strategies such as the use of co-solvents (e.g., PEG400, DMSO) or lipid-based formulations may be explored, but their potential for vehicle-induced toxicity must be carefully evaluated.
Q4: What are the key pharmacokinetic parameters to consider for this compound?
A4: Key pharmacokinetic (PK) parameters to determine for this compound in your animal model include:
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Cmax: Maximum plasma concentration.
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Tmax: Time to reach Cmax.
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AUC: Area under the concentration-time curve, which represents total drug exposure.
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Half-life (t½): The time required for the drug concentration to decrease by half.
Publicly available detailed pharmacokinetic data for this compound across multiple species is limited. Therefore, it is highly recommended to conduct a pilot PK study in your specific animal model to establish the exposure levels achieved with your dosing regimen and to inform dose adjustments.
Troubleshooting Guides
Issue 1: Lack of Efficacy in In Vivo Model
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Question: We are not observing the expected therapeutic effect of this compound in our in vivo model. What are the possible causes and troubleshooting steps?
-
Answer:
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Suboptimal Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site.
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Action: Perform a dose-escalation study to evaluate higher doses. Correlate the dose with target engagement and efficacy readouts.
-
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Poor Bioavailability: The formulation may not be optimal, leading to poor absorption and low systemic exposure.
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Action: Conduct a pharmacokinetic study to measure plasma concentrations of this compound. If exposure is low, consider reformulating the compound.
-
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Target Not Present or Relevant: The target, a CDK-like kinase, may not be a critical driver of the disease phenotype in your model.
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Action: Confirm the expression and functional importance of the target kinase in your specific model through in vitro studies or by analyzing tissue samples from your in vivo model.
-
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Rapid Metabolism: The compound may be rapidly cleared in the chosen animal model.
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Action: Analyze plasma samples at multiple time points to determine the compound's half-life. If it is very short, consider a more frequent dosing schedule (e.g., three times a day) or a different route of administration.
-
-
Issue 2: Unexpected Toxicity or Adverse Effects
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Question: We are observing signs of toxicity (e.g., weight loss, lethargy) in our animals treated with this compound. What should we do?
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Answer:
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Dose is Too High: The administered dose may exceed the maximum tolerated dose (MTD).
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Action: Immediately reduce the dose. Conduct a formal MTD study to identify the highest dose that does not cause unacceptable toxicity. This involves administering escalating doses to different cohorts of animals and closely monitoring them for clinical signs of toxicity.
-
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Off-Target Effects: this compound may be inhibiting other kinases or cellular targets, leading to toxicity.
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Action: If possible, perform a kinase selectivity panel to identify potential off-targets. Correlate the toxic effects with the inhibition of these off-targets.
-
-
Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects.
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Action: Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced toxicity.
-
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a Mouse Model of Visceral Leishmaniasis
| Parameter | Value | Reference |
| Animal Model | BALB/c Mice | [4] |
| Indication | Visceral Leishmaniasis (L. donovani) | [4] |
| Dosing Regimen | 25 mg/kg, oral, twice daily (b.i.d.) | [4] |
| Treatment Duration | 10 days | [4] |
| Efficacy | 99% reduction in parasite load | [4] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound (Data Availability)
| Parameter | Mouse | Rat | Dog | Non-Human Primate |
| Cmax | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| AUC | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Half-life (t½) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Bioavailability | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Researchers should perform their own pharmacokinetic studies to determine these parameters in their specific animal models.
Experimental Protocols
Protocol 1: General Procedure for a Maximum Tolerated Dose (MTD) Study
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Animal Selection: Select a sufficient number of healthy, age- and weight-matched animals for the study.
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Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and a series of escalating doses.
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Group Allocation: Assign animals to dose cohorts (typically 3-5 animals per group), including a vehicle control group.
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Drug Administration: Administer this compound or vehicle according to the planned route and schedule for a defined period (e.g., 5-14 days).
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Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
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Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or more than a predefined level of body weight loss (e.g., 15-20%).
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Necropsy and Histopathology: At the end of the study, perform a gross necropsy and consider collecting tissues for histopathological analysis to identify any target organ toxicities.
Mandatory Visualization
Caption: Simplified signaling pathway of Cyclin-Dependent Kinases (CDKs) and the inhibitory action of this compound on the Leishmania homolog, CRK12.
Caption: Experimental workflow for optimizing this compound concentration for in vivo studies.
Caption: Troubleshooting decision tree for unexpected in vivo results with this compound.
References
- 1. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with GSK3186899
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3186899. The information is compiled from preclinical development data for its use as a potential treatment for visceral leishmaniasis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Leishmania donovani cdc-2-related kinase 12 (CRK12), a cyclin-dependent kinase essential for the parasite's proliferation.[1][2][3] Computational modeling and experimental data suggest that this compound binds to the ATP-binding pocket of CRK12.[2] This inhibition is the principal mechanism of its anti-leishmanial activity.
Q2: What is the recommended solvent for this compound?
A2: While specific solubility data is not extensively published, the development of this compound involved overcoming challenges with aqueous solubility.[4][5] For in vitro assays, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution before further dilution in aqueous media. Researchers should be mindful of the final DMSO concentration in their assays to avoid solvent-induced toxicity.
Q3: Is this compound active against other kinases?
A3: Kinobead™ technology has been used to assess the selectivity of this compound. At concentrations relevant to its potential clinical dose, it was found to interact with four human kinases: MAPK11, NLK, MAPK14, and CDK7.[3] However, the level of inhibition was not considered significant enough to halt its clinical development.[3]
Q4: What are the key challenges mentioned during the development of this compound?
A4: The primary challenges during the optimization of the chemical series leading to this compound were balancing aqueous solubility, metabolic stability, and maintaining high potency against Leishmania donovani.[4][5]
Troubleshooting Inconsistent Results
In Vitro Assay Inconsistencies
Problem: High variability or lower than expected potency in L. donovani intramacrophage assays.
Possible Causes & Solutions:
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Compound Precipitation: Due to its limited aqueous solubility, this compound may precipitate in aqueous culture media, leading to lower effective concentrations.
-
Solution: Ensure the final DMSO concentration is consistent across experiments and does not exceed a level that affects cell health (typically <0.5%). Visually inspect for any precipitation after dilution. Consider using a solubility-enhancing agent if compatible with the assay.
-
-
Inconsistent Host Cell Health: The health and differentiation state of the host macrophages (e.g., THP-1 cells) can significantly impact parasite infectivity and replication.
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Solution: Maintain a consistent cell culture and differentiation protocol. Regularly check for mycoplasma contamination. Ensure uniform seeding density and differentiation efficiency.
-
-
Variability in Parasite Infectivity: The infectivity of L. donovani promastigotes can vary between cultures.
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Solution: Use parasites from a consistent growth phase for infection. Maintain a standardized parasite-to-host-cell ratio.
-
In Vivo Study Inconsistencies
Problem: Lower than expected efficacy in a mouse model of visceral leishmaniasis.
Possible Causes & Solutions:
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Poor Bioavailability: Issues with the formulation or route of administration can lead to low absorption and systemic exposure.
-
Solution: Ensure the formulation is appropriate for the chosen route of administration (e.g., oral gavage, intravenous). The vehicle should be optimized to maintain the compound's solubility and stability. Pharmacokinetic studies are recommended to correlate plasma concentration with efficacy.
-
-
Metabolic Instability: Although optimized for improved metabolic stability, rapid clearance could still be a factor.[4]
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Solution: If inconsistent efficacy is observed, it may be necessary to conduct pharmacokinetic analysis to determine the compound's half-life and exposure in the animal model. Dosing frequency might need adjustment.
-
-
Animal Model Variability: The specific mouse strain and the Leishmania donovani strain used can influence the course of infection and response to treatment.
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Solution: The original efficacy studies for this compound utilized female BALB/c mice.[4] Using a different mouse strain may lead to different outcomes. Ensure the infection is well-established before initiating treatment.
-
Data Summary
In Vitro Potency & Properties
| Parameter | Value | Cell Line/Assay Condition |
| L. donovani Intramacrophage EC50 | ~0.005 - 0.02 µM | THP-1 cells |
| HepG2 Cytotoxicity | > 20 µM | Human liver cancer cell line |
| Aqueous Solubility (CLND) | Poor | Chemiluminescent Nitrogen Detection |
Note: EC50 values can vary between different experimental setups. The data presented is an approximation based on published findings.
Pharmacokinetic Parameters in Mice
| Parameter | Value (Oral Administration) |
| Bioavailability (Fpo) | ~20-30% |
| Clearance (Clb) | Moderate |
| Volume of Distribution (Vss) | High |
Note: These are generalized parameters from preclinical studies. Actual values can vary based on the specific study design.
Experimental Protocols
Key In Vitro Experiment: Intramacrophage L. donovani Assay
This protocol is a generalized representation based on methodologies for testing anti-leishmanial compounds.
-
Host Cell Preparation:
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Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
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Induce differentiation into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
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Plate the differentiated THP-1 cells in a suitable format (e.g., 96-well plates) and allow them to adhere.
-
-
Parasite Infection:
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Infect the adherent macrophages with L. donovani promastigotes at a defined multiplicity of infection (e.g., 10:1 parasites to macrophages).
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Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
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Wash the cells to remove any remaining extracellular parasites.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound from a DMSO stock in the culture medium.
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Add the compound dilutions to the infected macrophages and incubate for a specified period (e.g., 72 hours).
-
-
Quantification of Parasite Load:
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Fix and stain the cells with a DNA dye (e.g., DAPI or Giemsa).
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Use high-content imaging and automated microscopy to count the number of host cell nuclei and intracellular amastigotes.
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Calculate the percentage of infected cells and the number of amastigotes per cell to determine the EC50 value.
-
Visualizations
References
- 1. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK3186899 off-target effects in mammalian cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of GSK3186899 in mammalian cells. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The principal target of this compound in the context of its development for visceral leishmaniasis is the Leishmania donovani cdc-2-related kinase 12 (CRK12).[1][2][3] The compound was identified through phenotypic screening and its target was subsequently deconvoluted.[2]
Q2: What is known about the kinase selectivity and potential off-target effects of this compound in mammalian cells?
A2: Direct and comprehensive kinome-wide profiling data for this compound in mammalian cells is not extensively available in the public domain. However, chemoproteomic profiling was performed on compound 15, a close structural analog of this compound, to assess its potential for off-target interactions with human kinases.[4]
In this study, compound 15 was tested at a concentration of 5 µM against 210 human protein kinases in a K-562 cell protein extract. The results indicated that compound 15 did not significantly interact with any of the captured protein kinases, suggesting a favorable kinase selectivity profile for this chemical series.[4] In contrast, another compound from the same series, compound 8, showed interaction with several protein kinases, highlighting the specificity of the selectivity profile within the series.[4]
Q3: Has this compound undergone preclinical safety and toxicity studies?
A3: Yes, non-clinical safety data for this compound have been generated. These studies suggested a suitable therapeutic window for progression into regulatory preclinical studies.[1] Specifically, non-GLP (Good Laboratory Practice) assessments of cardiovascular effects and genotoxicity did not reveal any issues that would prevent further development.[1] Furthermore, a seven-day repeat-dose oral toxicity study in rats showed no notable adverse effects concerning clinical chemistry and histopathology at the doses tested.[1]
Q4: Are there any predicted off-target liabilities based on the chemical structure of this compound?
A4: The chemical series to which this compound belongs was noted to resemble a set of antitumor cyclin-dependent kinase (CDK) inhibitors.[2] This structural similarity suggests that monitoring for effects on human CDKs could be a relevant consideration during experimental work.
Troubleshooting Guides
This section provides guidance for researchers who encounter unexpected results or wish to proactively investigate potential off-target effects of this compound in their mammalian cell-based assays.
Issue: An unexpected or difficult-to-interpret phenotype is observed in mammalian cells upon treatment with this compound.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting unexpected cellular effects of this compound.
Data on Analog Compound
The following table summarizes the chemoproteomic profiling results for compound 15, a close analog of this compound. This data provides an indication of the selectivity of the chemical series.
| Compound | Concentration | Cell Extract | Number of Human Kinases Profiled | Outcome |
| 15 | 5 µM | K-562 | 210 | No significant competition observed |
Experimental Protocols
Chemoproteomic Profiling of Kinase Inhibitors (Based on the methodology for compound 15)
This protocol provides a general outline for assessing the kinase selectivity of a compound using a chemoproteomics approach.
Caption: Experimental workflow for Kinobead-based chemoproteomic profiling.
Detailed Steps:
-
Cell Lysate Preparation: Culture and harvest a mammalian cell line (e.g., K-562) and prepare a native protein extract by cell lysis in a suitable buffer containing protease and phosphatase inhibitors.
-
Incubation with Kinobeads: Immobilized broad-spectrum kinase inhibitors on beads (Kinobeads) are incubated with the cell lysate to capture a significant portion of the cellular kinome.
-
Compound Competition: The lysate and bead mixture is incubated in the presence of the test compound (e.g., this compound at a defined concentration) or a vehicle control (e.g., DMSO). Off-target kinases that bind to the test compound will be competed off the beads.
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Washing: The beads are washed to remove proteins that are not specifically bound.
-
Elution and Digestion: The captured proteins are eluted from the beads and subsequently digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
-
Data Analysis: The relative abundance of each identified kinase in the compound-treated sample is compared to the vehicle control. A significant reduction in the amount of a specific kinase captured on the beads in the presence of the compound indicates a potential off-target interaction.
References
Technical Support Center: GSK3186899 Formulation for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation of GSK3186899 in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound formulations.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the formulation upon preparation. | Poor solubility of this compound in the chosen vehicle. | 1. Gently warm the solution and/or use sonication to aid dissolution.[1]2. Re-evaluate the vehicle composition. Consider using a co-solvent system or a lipid-based formulation known to enhance solubility.[2][3]3. For aqueous solutions, ensure the pH is optimized if the compound has ionizable groups.[3]4. Filter the final formulation through a 0.2 µm filter to remove any undissolved particles and ensure sterility. |
| Variability in plasma exposure between animals. | Inconsistent dosing due to precipitation in the dosing syringe or poor absorption. | 1. Ensure the formulation is a clear, homogenous solution before each animal is dosed.2. For oral dosing, the presence of food in the stomach can affect absorption. Standardize the fasting and feeding schedule for all animals.[4]3. Consider using a formulation with solubility enhancers like cyclodextrins or surfactants to improve bioavailability.[2][3] A predecessor to this compound showed marked variability in exposure, which was hypothesized to be due to low solubility.[5] |
| Adverse events or toxicity in animals not related to the compound's pharmacology. | The vehicle itself may be causing toxicity. | 1. Review the toxicity profile of all excipients used in the formulation.2. Reduce the concentration of potentially problematic excipients like DMSO or surfactants to the lowest effective level.3. Conduct a vehicle-only dosing group in your study to assess the baseline effects of the formulation. |
| Difficulty achieving the desired concentration for high-dose studies. | The solubility limit of this compound in common vehicles has been reached. | 1. Explore alternative formulation strategies such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles, or amorphous solid dispersions.[2]2. Particle size reduction (micronization or nanocrystal technology) can increase the surface area and dissolution rate.[2][3] |
| Formulation instability during storage. | Chemical degradation or physical changes (e.g., precipitation) over time. | 1. Prepare formulations fresh daily if stability is a concern.2. If stock solutions are prepared, aliquot and store them at appropriate temperatures (-20°C for one month, -80°C for six months) to prevent degradation from repeated freeze-thaw cycles.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when formulating this compound for animal studies?
A1: The primary challenge during the development of this compound and its chemical series was balancing its low aqueous solubility with metabolic stability while maintaining its therapeutic potency.[5][6][7][8][9] Poor solubility can lead to low or variable oral bioavailability, making it difficult to achieve consistent and dose-proportional exposure in animal models.[5][10]
Q2: What are some recommended starting formulations for this compound in preclinical animal studies?
A2: Several formulations have been reported to achieve a clear solution of this compound at a concentration of at least 2.08 mg/mL.[1] These provide excellent starting points for oral or parenteral administration in rodents.
| Formulation Composition | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.23 mM) | A common co-solvent system for poorly soluble compounds. Use caution with extended dosing periods. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.23 mM) | Utilizes a cyclodextrin to form an inclusion complex, enhancing aqueous solubility.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.23 mM) | A lipid-based formulation suitable for oral administration. |
Q3: What is the mechanism of action for this compound?
A3: this compound is an inhibitor of cdc-2-related kinase 12 (CRK12) in the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis.[1][5][11] Its primary therapeutic target is within the parasite, and it has shown high selectivity against the mammalian host cells.[1]
Q4: How should I prepare and handle this compound formulations?
A4: To ensure sterility and accurate dosing, all injectable formulations should be prepared under aseptic conditions.[12] Dissolve the compound in the chosen solvent system, using gentle heat or sonication if needed to achieve a clear solution.[1] The final preparation should be filtered through a 0.2 µm sterile filter. For oral dosing, ensure the formulation is a homogenous solution or a well-mixed suspension before administration.
Q5: Are there any general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A5: Yes, several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:
-
Co-solvents: Using water-miscible organic solvents to increase solubility.[3]
-
Surfactants: Incorporating surfactants to form micelles that can solubilize the compound.[3]
-
Lipid-based formulations: Dissolving the compound in oils or lipids, which can improve absorption through the lymphatic system.[2]
-
Particle size reduction: Decreasing the particle size to increase the surface area and dissolution rate.[3]
-
Complexation: Using agents like cyclodextrins to form soluble complexes.[2][3]
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation (based on recommended formulation)
-
Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent vehicle.
-
Materials: this compound powder, DMSO, PEG300, Tween-80, Saline (0.9% NaCl), sterile vials, magnetic stirrer, and a 0.2 µm sterile syringe filter.
-
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a separate sterile container, prepare the final vehicle by mixing 40% PEG300, 5% Tween-80, and 45% Saline by volume.
-
Slowly add the this compound stock solution to the final vehicle to achieve the target concentration of 1 mg/mL (this will result in a final DMSO concentration of 10%).
-
Mix thoroughly using a magnetic stirrer until a clear solution is obtained. Gentle warming or sonication may be applied if necessary.[1]
-
Draw the final solution into a syringe and pass it through a 0.2 µm sterile filter into a final sterile vial.
-
Visually inspect for any precipitation before use.
-
Visualizations
Caption: A workflow for troubleshooting precipitation issues during formulation preparation.
Caption: The inhibitory action of this compound on the Leishmania parasite's CRK12 kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - WCAIR [wcair.dundee.ac.uk]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 10. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 11. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
Enhancing the bioavailability of GSK3186899
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving GSK3186899. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as DDD853651 and DNDI-6899) is a preclinical development candidate for the treatment of visceral leishmaniasis (VL).[1][2] It functions as an inhibitor of cdc-2-related kinase 12 (CRK12), a protein essential for the survival of Leishmania donovani parasites.[3][4]
Q2: What are the main challenges associated with the bioavailability of this compound?
The primary challenges in the development of this compound have been balancing solubility and metabolic stability while maintaining its potency against Leishmania donovani.[1][2][5][6] Early analogs in the series exhibited poor solubility and were subject to first-pass metabolism.[1]
Q3: What strategies have been used to improve the properties of this compound?
Optimization efforts focused on modifying the chemical structure to enhance metabolic stability and solubility.[1] For instance, replacing an iso-butyl group with a trifluoropropyl group improved stability in mouse liver microsomes.[1] The use of the Property Forecast Index (PFI) helped guide modifications to improve the drug-like properties of the compound series.[1]
Troubleshooting Guide
Issue 1: High variability in in vivo exposure.
-
Question: We are observing significant variability in the plasma concentrations of this compound in our animal studies. What could be the cause and how can we address it?
-
Answer: High variability in exposure was a known issue with early analogs of this compound, with a coefficient of variation (%CV) as high as 79% for some compounds.[1] This can be attributed to poor solubility and potential first-pass metabolism.[1]
-
Troubleshooting Steps:
-
Formulation Optimization: Ensure the compound is fully solubilized in the dosing vehicle. The original studies noted that poor solubility required the use of vehicles that were not suitable for toxicological studies.[1] Consider using a formulation that has been shown to be effective, such as those used in later preclinical studies that allowed for toxicological evaluation.[1]
-
Re-evaluate Compound Purity: Impurities can affect the pharmacokinetic profile. Confirm the purity of your this compound batch using appropriate analytical methods.
-
Control for Animal-to-Animal Variation: Standardize experimental conditions as much as possible, including fasting status, age, and health of the animals.
-
-
Issue 2: Poor aqueous solubility during in vitro assays.
-
Question: We are struggling to achieve the desired concentrations of this compound in our aqueous buffers for in vitro assays, leading to inconsistent results. What can we do?
-
Answer: Low aqueous solubility is a known characteristic of this compound series.[1]
-
Troubleshooting Steps:
-
Use of Co-solvents: A small percentage of an organic co-solvent, such as DMSO, can be used to aid dissolution. However, it is crucial to include a vehicle control in your experiments to account for any effects of the solvent.
-
Sonication: Gentle sonication can help to break down aggregates and improve dissolution.
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer may improve its solubility.
-
Formulation Screening: For more complex assays, consider screening a panel of solubilizing excipients.
-
-
Data Summary
The following tables summarize key quantitative data from the preclinical development of this compound and related compounds.
Table 1: In Vitro Potency and Physicochemical Properties of this compound Precursors
| Compound | Ld InMac pEC50 | ChromLogD | PFI | CLND Solubility (μg/mL) |
| 8 | 6.4 | 4.8 | 6.6 | 1.1 |
| 15 | 6.8 | 5.2 | 7.2 | 0.4 |
Ld InMac pEC50: Potency in an intramacrophage assay with L. donovani. PFI: Property Forecast Index. CLND: Chemiluminescent Nitrogen Detection.[1]
Table 2: In Vivo Pharmacokinetics and Efficacy of a this compound Precursor (Compound 15)
| Parameter | Value |
| Dose (mg/kg) | 50 (b.i.d.) |
| Oral Bioavailability (Fpo) | 44% |
| %CV of Exposure | 79% |
| Efficacy (% Parasite Suppression) | 85% |
%CV: Coefficient of Variation.[1]
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of Visceral Leishmaniasis
This protocol is based on the methodology described in the preclinical development of this compound.[1]
-
Animal Model: Female Balb/c mice are used.
-
Infection: Mice are infected with L. donovani amastigotes. The infection is allowed to establish for 7 days.
-
Treatment Groups:
-
Vehicle control (administered orally)
-
Positive controls: Sodium stibogluonate (Pentostam) at 15 mg/kg (subcutaneously, once daily) and Miltefosine at 12 mg/kg (orally, once daily).
-
Test compound (e.g., this compound) at the desired dose (e.g., 50 mg/kg, orally, twice daily).
-
-
Dosing Regimen: Treatment is administered for 5 consecutive days.
-
Efficacy Endpoint: The primary endpoint is the percentage suppression of parasite load in the liver. This is determined by comparing the Leishman-Donovan Units (LDU) in the livers of treated animals to the vehicle control group.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting high in vivo exposure variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - WCAIR [wcair.dundee.ac.uk]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Interpreting unexpected data from GSK3186899 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3186899, a preclinical candidate for visceral leishmaniasis. The information provided addresses potential challenges and unexpected data interpretation during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the Leishmania donovani cdc-2-related kinase 12 (CRK12).[1][2][3] By inhibiting CRK12, the compound disrupts the parasite's cell cycle, leading to a cytocidal effect.[4]
Q2: What are the expected EC50 values for this compound in different assays?
A2: Expected half-maximal effective concentration (EC50) values can vary between assays. Refer to the table below for a summary of reported values.
| Assay Type | Leishmania donovani Strain | Host Cell (if applicable) | Reported EC50 (µM) |
| Intramacrophage Amastigotes | Not specified | THP-1 | ~1.4 |
| Axenic Amastigotes | Not specified | N/A | ~0.1 |
Note: These values are approximate and can vary based on experimental conditions.
Q3: Is this compound expected to be active against the promastigote stage of Leishmania?
A3: While the primary target, CRK12, is essential in both promastigotes and amastigotes, the potency of this compound may differ between the two life cycle stages.[3] It is crucial to evaluate the compound against the clinically relevant intramacrophage amastigote stage.
Q4: What is the known selectivity profile of this compound?
A4: this compound has shown good selectivity for the parasite's CRK12 over human kinases.[2] However, as with any kinase inhibitor, off-target effects are possible and should be considered when interpreting unexpected phenotypes.[5]
Troubleshooting Guides
Unexpected Result 1: Higher than Expected EC50 in Intramacrophage Assays
Possible Causes and Solutions:
-
Compound Solubility: this compound has known solubility challenges, which can impact its effective concentration in aqueous assay media.[2][6]
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO).
-
Optimize Final DMSO Concentration: Maintain a consistent and low final DMSO concentration in your assay to avoid precipitation.
-
Test Different Formulations: For in vivo studies, consider formulation strategies to improve solubility and bioavailability.[2]
-
-
-
Host Cell Density and Health: The density and health of the host macrophages can influence infection rates and compound efficacy.
-
Troubleshooting Steps:
-
Monitor Cell Confluency: Ensure consistent cell seeding densities and avoid over-confluent or sparse monolayers.
-
Assess Cell Viability: Regularly check the viability of your host cells.
-
-
-
Leishmania Strain Variability: Different strains of L. donovani may exhibit varying susceptibility.
-
Troubleshooting Steps:
-
Confirm Strain Identity: Verify the identity and passage number of your parasite strain.
-
Establish a Baseline: Determine the EC50 of a standard-of-care drug (e.g., amphotericin B, miltefosine) to benchmark your assay.
-
-
Unexpected Result 2: Discrepancy Between Axenic Amastigote and Intramacrophage Amastigote Potency
Possible Causes and Solutions:
-
Host Cell Metabolism: The host macrophage can metabolize the compound, potentially altering its activity.
-
Troubleshooting Steps:
-
Consider Host Cell Line: Be aware that different macrophage cell lines (e.g., THP-1, primary bone marrow-derived macrophages) can have different metabolic capacities.
-
-
-
Compound Efflux: Host cells may possess efflux pumps that reduce the intracellular concentration of the compound.
-
Troubleshooting Steps:
-
Investigate Efflux Pump Inhibitors: As a mechanistic tool, co-incubation with known efflux pump inhibitors could provide insights, though this is not a standard validation assay.
-
-
-
Differential Target Engagement: The physiological environment of the phagolysosome within the macrophage could influence compound accessibility to the parasite's CRK12.
Unexpected Result 3: Emergence of Resistant Leishmania Clones
Possible Causes and Solutions:
-
Target Mutation: Mutations in the crk12 gene can lead to reduced binding affinity of this compound.
-
Troubleshooting Steps:
-
Sequence the crk12 Gene: Isolate resistant clones and sequence the target gene to identify potential mutations.
-
-
-
Overexpression of the Target: Increased expression of CRK12 could require higher concentrations of the inhibitor to achieve the same effect.[7]
-
Troubleshooting Steps:
-
Perform Quantitative PCR or Western Blotting: Analyze the expression levels of CRK12 in resistant versus wild-type parasites.
-
-
-
Drug Efflux Mechanisms: The parasite itself may upregulate efflux pumps to remove the compound.
-
Troubleshooting Steps:
-
Gene Expression Analysis: Investigate the expression of known drug transporter genes in resistant clones.
-
-
Experimental Protocols
Intramacrophage Leishmania donovani Susceptibility Assay
-
Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Infection: Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a defined multiplicity of infection (e.g., 10 parasites per macrophage).
-
Compound Addition: After allowing for parasite internalization, wash away extracellular promastigotes and add medium containing serial dilutions of this compound.
-
Incubation: Incubate the infected cells for 72 hours.
-
Readout: Fix and stain the cells (e.g., with Giemsa or DAPI) and determine the number of amastigotes per macrophage using microscopy. Alternatively, use a reporter-based assay.
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.
Axenic Amastigote Viability Assay
-
Amastigote Culture: Culture axenic L. donovani amastigotes in a suitable medium at 37°C with 5% CO2.
-
Compound Addition: Plate the amastigotes in 96-well plates and add serial dilutions of this compound.
-
Incubation: Incubate for 72 hours.
-
Viability Assessment: Determine parasite viability using a metabolic indicator such as resazurin or CellTiter-Glo.
-
Data Analysis: Calculate the EC50 value from the dose-response curve.
Visualizations
Caption: Proposed signaling pathway of this compound action in Leishmania.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Biology of Pathogenic Protozoa and Their Interaction with Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Efficacy Analysis of GSK3186899 and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
GSK3186899 is a protein kinase inhibitor.[1] Computational modeling suggests that it binds to the ATP binding pocket of the cdc2-related kinase 12 (CRK12) in Leishmania donovani.[2] In contrast, Amphotericin B is a polyene antifungal that acts by binding to ergosterol, a key component of the fungal and protozoan cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing cell death.[3]
Quantitative Efficacy Data
The following tables summarize the available in vitro and in vivo efficacy data for this compound and Amphotericin B against Leishmania species.
Table 1: In Vitro Efficacy against Leishmania donovani
| Compound | Assay Type | Target Stage | IC50 / MIC | Reference |
| This compound | Intramacrophage Assay (THP-1 cells) | Amastigotes | Data not publicly available | [4] |
| Amphotericin B | Broth Microdilution | Promastigotes | 0.16 ± 0.32 µg/mL | [5] |
| Amphotericin B | Intracellular Amastigote Model | Amastigotes | 0.1 to 0.4 µM | [6] |
| Amphotericin B | Axenic Amastigotes | Amastigotes | 0.6 to 0.7 µM | [6] |
Table 2: In Vivo Efficacy in Mouse Models of Visceral Leishmaniasis (L. donovani)
| Compound | Mouse Strain | Dosing Regimen | Efficacy (% Parasite Suppression) | Reference |
| This compound | BALB/c | 25 mg/kg, b.i.d., oral, 10 days | >95% | [4] |
| Liposomal Amphotericin B | BALB/c | Not specified | >95% | [4] |
| Oral Amphotericin B Formulation | BALB/c | 10 mg/kg, twice daily, oral, 5 days | 99.5% ± 0.4% | [7] |
| Amphotericin B (low dose) | BALB/c | 1 mg/kg, intraperitoneal, 2 injections | 15 to 29% | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a critical evaluation of the presented data.
This compound: In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis
This protocol is based on the study that identified this compound as a preclinical candidate.[4]
-
Animal Model: Female BALB/c mice were used.
-
Infection: Mice were infected with L. donovani amastigotes. The infection was allowed to establish for 7 days.
-
Treatment: A group of 5 mice was treated with this compound.
-
Dosing: this compound was administered orally at a dose of 25 mg/kg, twice daily (b.i.d.), for 10 days.
-
Control Groups: Vehicle (oral), sodium stibogluconate (15 mg/kg, subcutaneous), and miltefosine (12 mg/kg, oral) were used as controls.
-
Efficacy Assessment: The percentage of parasite suppression in the liver was determined by comparing the mean Leishman-Donovan Units (LDU) from individual animal livers to the control group.
Amphotericin B: In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis
The following is a representative protocol for assessing the in vivo efficacy of an oral Amphotericin B formulation.[7][9]
-
Animal Model: BALB/c mice were used.
-
Infection: Mice were infected with L. donovani LV82 promastigotes.
-
Treatment Initiation: Treatment began 7 days post-infection.
-
Dosing: An oral formulation of Amphotericin B was administered at 10 mg/kg, twice daily for 5 consecutive days.
-
Control Groups: Vehicle controls and a group receiving intravenous AmBisome (liposomal amphotericin B) were included.
-
Efficacy Assessment: Leishman-Donovan units were assessed by microscopic counting of liver smears to determine the reduction in liver parasitemia.
Amphotericin B: In Vitro Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the in vitro activity of Amphotericin B against Leishmania promastigotes.[10]
-
Drug Preparation: A stock solution of Amphotericin B (1000 µg/mL) is prepared and stored at -20 °C.
-
Assay Plate Preparation: A sterile, flat-bottomed 96-well cell culture plate is used. Each well is filled with 100 µL of RPMI-1640 medium supplemented with 10% FCS, 1% penicillin/streptomycin, and 1% gentamicin.
-
Drug Dilution: Serial dilutions of Amphotericin B are prepared in the wells.
-
Inoculum Preparation: Leishmania promastigotes are cultured to the stationary phase and suspended at a concentration of 2.0 x 10^6 parasites/mL in the culture medium.[5]
-
Incubation: The plate is incubated for a specified period (e.g., 48 and 72 hours).
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) or IC50 is determined. In some protocols, parasite viability is assessed visually based on a color shift of an indicator dye.[10]
Summary and Conclusion
Both this compound and Amphotericin B have demonstrated high efficacy in preclinical models of visceral leishmaniasis, with both achieving over 95% parasite suppression in the liver of infected mice.[4] this compound represents a promising novel oral therapeutic candidate with a distinct mechanism of action from existing treatments. Amphotericin B, particularly in its lipid formulations, remains a cornerstone of therapy for severe leishmaniasis, and efforts are ongoing to develop more accessible oral formulations.
The primary challenge in providing a definitive comparison is the absence of studies directly comparing this compound and Amphotericin B under the same experimental conditions. The differences in dosing regimens, formulations of Amphotericin B used across various studies, and specific outcome measures make a direct extrapolation of comparative efficacy challenging. Future head-to-head preclinical and clinical studies are warranted to establish the relative efficacy and safety profiles of these two compounds. Researchers are encouraged to consult the primary literature for a more in-depth understanding of the experimental details and data interpretation.
References
- 1. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Susceptibility testing of Leishmania spp. against amphotericin B and fluconazole using the Sensititre™ YeastOne™ YO9 platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Immunoenhancement Combined with Amphotericin B as Treatment for Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
Validating CRK12 as the Target of GSK3186899: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK3186899's performance in targeting Leishmania donovani cdc2-related kinase 12 (CRK12) against other potential inhibitors. Supporting experimental data and detailed protocols for key validation assays are presented to facilitate further research and development in the pursuit of novel antileishmanial therapies.
This compound has emerged as a promising preclinical candidate for the treatment of visceral leishmaniasis, with its primary mechanism of action identified as the inhibition of CRK12, a protein kinase essential for the parasite's survival.[1][2][3] This guide delves into the experimental evidence validating CRK12 as the bona fide target of this compound and compares its activity with other compounds.
Performance Comparison of CRK12 Inhibitors
While direct head-to-head experimental comparisons of this compound with other potent and selective CRK12 inhibitors are limited in publicly available literature, computational studies and data from related compounds provide valuable insights into its efficacy and selectivity.
A molecular modeling study compared the binding affinities of this compound and its analogs to the ATP-binding pocket of L. donovani CRK12 (LdCRK12) against other known antileishmanial drugs and natural products.[4] The results, summarized in the table below, indicate a strong predicted interaction between this compound and LdCRK12.
| Compound | Type | Predicted Binding Energy (kcal/mol) vs. LdCRK12 | Predicted Binding Energy (kcal/mol) vs. Human CDK9 | Reference |
| This compound (Compound 7) | Pyrazolopyrimidine | -8.5 | -8.8 | [4] |
| Compound 5 | Pyrazolopyrimidine Analog | -7.2 | -8.6 | [4] |
| Compound 8 | Pyrazolopyrimidine Analog | -9.1 | -9.0 | [4] |
| Amphotericin B | Antifungal/Antileishmanial | - | - | [4] |
| Miltefosine | Antileishmanial | -5.0 | -5.6 | [4] |
| Paromomycin | Aminoglycoside Antibiotic | -7.9 | - | [4] |
| NANPDB1406 (Natural Product) | - | -9.5 | - | [4] |
| NANPDB2581 (Natural Product) | - | -9.2 | - | [4] |
Note: Lower binding energy indicates a stronger predicted interaction.
It is important to note that while the predicted binding energy for this compound against human CDK9 is similar to that of LdCRK12, experimental data has shown that this compound has an IC50 value greater than 20 µM against human CDK9, indicating a significant level of selectivity for the parasite kinase.[4]
Furthermore, chemoproteomic profiling of this compound's analogs (compounds 8 and 15) against a panel of 210 human protein kinases revealed that at a concentration of 5 µM, compound 15 (a close analog of this compound) did not significantly interact with any of the human kinases tested, suggesting a favorable selectivity profile for this chemical series.[5]
Experimental Validation of CRK12 as the Target
The validation of CRK12 as the primary target of this compound relies on a combination of biochemical, genetic, and proteomic approaches.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CRK12 signaling pathway and the general workflow for target validation.
Caption: CRK12, in complex with its activating partner Cyclin 9, phosphorylates substrate proteins essential for cell cycle progression and RNA processing in Leishmania. This compound inhibits the kinase activity of CRK12.
Caption: The workflow for validating CRK12 as the target of this compound involves target identification followed by biochemical and genetic validation methods.
Key Experimental Protocols
Below are detailed methodologies for the key experiments used to validate the interaction between this compound and CRK12.
Affinity Chromatography for Target Identification (Kinobeads)
This method is used to identify the protein targets of a small molecule by capturing them from a cell lysate.
Protocol:
-
Preparation of Affinity Matrix:
-
Synthesize an analog of this compound with a linker arm suitable for covalent attachment to sepharose beads.
-
Couple the derivatized compound to NHS-activated sepharose beads according to the manufacturer's instructions.
-
Thoroughly wash the beads to remove any non-covalently bound compound.
-
-
Preparation of Leishmania Lysate:
-
Culture Leishmania donovani promastigotes to the mid-log phase.
-
Harvest approximately 1x10^9 cells by centrifugation.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified Leishmania lysate with the this compound-coupled beads and control (unconjugated) beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a competitive elution with an excess of free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the this compound pulldown but absent or significantly reduced in the control pulldown.
-
Identify the proteins by in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant CRK12.
Protocol:
-
Reagents and Buffers:
-
Recombinant L. donovani CRK12/CYC9 complex.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution (at a concentration close to the Km for CRK12, if known).
-
A suitable substrate. While the specific endogenous substrates of LdCRK12 are not fully elucidated, a generic kinase substrate peptide with a sequence optimized for related CDKs can be used (e.g., a peptide containing the sequence Ser-Pro).
-
This compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer, recombinant CRK12/CYC9, and the peptide substrate.
-
Add this compound at various concentrations (and DMSO as a vehicle control).
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Genetic Validation using CRISPR-Cas9
Genetic modification of Leishmania to alter the expression of the target protein is a powerful method to confirm its role in the drug's mechanism of action.
Protocol for CRK12 Knockout in L. donovani
This protocol is adapted from established CRISPR-Cas9 methods for Leishmania.[6][7][8][9][10]
-
Design of Guide RNA (gRNA):
-
Design two gRNAs targeting the 5' and 3' ends of the CRK12 open reading frame using a suitable design tool (e.g., LeishGEdit).
-
-
Generation of Donor DNA for Homologous Recombination:
-
Amplify a drug resistance cassette (e.g., blasticidin resistance gene) flanked by 50-100 bp homology arms corresponding to the regions upstream and downstream of the CRK12 gene.
-
-
Transfection:
-
Co-transfect L. donovani promastigotes expressing Cas9 with the gRNA expression plasmids and the donor DNA using electroporation.
-
-
Selection and Cloning:
-
Select for transfected parasites by plating on semi-solid media containing the appropriate drug.
-
Isolate and expand individual clones.
-
-
Verification of Knockout:
-
Confirm the deletion of the CRK12 gene by PCR and Southern blotting.
-
-
Phenotypic Analysis:
-
Assess the viability and growth rate of the CRK12 knockout parasites.
-
Determine the EC50 of this compound against the knockout strain and compare it to the wild-type strain. A significant increase in the EC50 for the knockout strain would provide strong evidence that CRK12 is the target.
-
Overexpression Studies:
Conversely, overexpressing CRK12 in Leishmania is expected to confer resistance to this compound. Studies on a closely related compound from the same pyrazolopyrimidine series showed that co-overexpression of CRK12 and its cyclin partner CYC9 resulted in decreased sensitivity to the inhibitor.[2] Furthermore, a mutation in the ATP-binding site of CRK12 also led to reduced efficacy of the compound, providing strong evidence for direct target engagement.[4]
Conclusion
The convergence of evidence from affinity chromatography, in vitro kinase assays, and genetic manipulation in Leishmania strongly validates CRK12 as the primary target of this compound. The compound demonstrates potent and selective inhibition of the parasite kinase, making it a promising lead for the development of a new treatment for visceral leishmaniasis. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and to discover and validate new inhibitors targeting CRK12.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9-Mediated Genome Editing in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of CRISPR/Cas9-Mediated Genome Editing in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of CRISPR/Cas9-Mediated Genome Editing in Leishmania | Springer Nature Experiments [experiments.springernature.com]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
GSK3186899: A Comparative Guide to its Efficacy in Leishmania Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GSK3186899 against various Leishmania species, with a focus on its performance relative to other anti-leishmanial agents. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
Executive Summary
This compound is a preclinical candidate drug that has demonstrated significant efficacy against Leishmania donovani, the primary causative agent of visceral leishmaniasis (VL). It functions as a potent inhibitor of cdc-2-related kinase 12 (CRK12), a protein essential for the parasite's cell cycle progression. While most of the available data pertains to L. donovani, the essentiality of CRK12 in other Leishmania species, such as L. mexicana, suggests a broader potential spectrum of activity. This guide synthesizes the current knowledge on this compound's efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Comparative Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound, primarily against Leishmania donovani, and compare it with established anti-leishmanial drugs.
In Vitro Efficacy against Leishmania donovani Amastigotes
| Compound | Target Species | Assay Type | EC50 (µM) | Host Cell | Selectivity Index (SI) | Reference |
| This compound | L. donovani | Intra-macrophage | 1.4 | THP-1 | >35.7 | [1][2] |
| Miltefosine | L. donovani | Intra-macrophage | 0.9 | THP-1 | - | [1] |
| Amphotericin B | L. donovani | Intra-macrophage | 0.07 | THP-1 | - | [1] |
| Paromomycin | L. donovani | Intra-macrophage | 6.6 | THP-1 | - | [1] |
Note: A higher Selectivity Index (SI = Host Cell EC50 / Parasite EC50) indicates greater selectivity for the parasite over the host cell.
In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis (L. donovani)
| Compound | Dose | Dosing Regimen | Parasite Load Reduction (%) | Mouse Strain | Reference |
| This compound | 25 mg/kg | Twice daily (b.i.d.) for 10 days (oral) | 99 | BALB/c | [3] |
| Miltefosine | 12 mg/kg | Once daily for 5 days (oral) | ~70 (ED70) | BALB/c | [2] |
Efficacy against Other Leishmania Species
Direct efficacy data for this compound against Leishmania species other than L. donovani is limited. However, the target of this compound, CRK12, has been identified as an essential gene for the viability of Leishmania mexicana promastigotes, suggesting that this compound may also be effective against this species[4]. A related compound, GSK3494245/DDD1305143, has shown activity against Leishmania infantum, the other major causative agent of visceral leishmaniasis[5]. Further studies are required to definitively determine the efficacy of this compound across a broader range of pathogenic Leishmania species, including those responsible for cutaneous and mucocutaneous leishmaniasis.
Mechanism of Action: Inhibition of CRK12
This compound exerts its anti-leishmanial effect by targeting and inhibiting cdc-2-related kinase 12 (CRK12), a cyclin-dependent kinase crucial for the regulation of the parasite's cell cycle[1][6]. Inhibition of CRK12 disrupts the normal progression of the cell cycle, ultimately leading to parasite death[7]. This mode of action is distinct from many existing anti-leishmanial drugs, offering a potential advantage in overcoming drug resistance.
Figure 1. Mechanism of action of this compound on the Leishmania cell cycle.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Intra-macrophage Leishmania donovani Assay
This assay evaluates the efficacy of compounds against the intracellular amastigote stage of the parasite, which is the clinically relevant form.
Figure 2. Experimental workflow for the in vitro intra-macrophage assay.
Methodology:
-
Host Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophages.
-
Parasite Infection: Differentiated THP-1 cells are infected with L. donovani amastigotes.
-
Compound Treatment: Following infection, the cells are treated with serial dilutions of this compound.
-
Incubation: The treated, infected cells are incubated for 72 hours to allow for compound activity.
-
Quantification of Parasite Load: The number of intracellular amastigotes is determined, typically through microscopic analysis after staining.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.
In Vivo Mouse Model of Visceral Leishmaniasis
This model assesses the efficacy of compounds in a living organism, providing data on pharmacokinetics and overall in vivo activity.
References
- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani | MDPI [mdpi.com]
- 5. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. biorxiv.org [biorxiv.org]
Head-to-Head Comparison: GSK3186899 Versus Other Kinase Inhibitors for Visceral Leishmaniasis
A detailed analysis for researchers, scientists, and drug development professionals in the field of anti-infectives.
GSK3186899 (also known as DDD853651) has emerged as a promising preclinical candidate for the treatment of visceral leishmaniasis (VL), a fatal parasitic disease caused by Leishmania donovani. This guide provides a comprehensive head-to-head comparison of this compound with current standard-of-care treatments and other relevant kinase inhibitors, supported by available experimental data.
Performance Comparison
The efficacy of this compound has been evaluated in various in vitro assays, demonstrating potent activity against L. donovani. The following tables summarize the available quantitative data, comparing this compound with established anti-leishmanial drugs: amphotericin B, miltefosine, and paromomycin.
Table 1: In Vitro Activity against Leishmania donovani Amastigotes (Intramacrophage Assay)
| Compound | Target/Mechanism of Action | IC50 / EC50 (µM) | Host Cell | Reference |
| This compound | cdc-2-related kinase 12 (CRK12) inhibitor | 1.4 (EC50) | THP-1 | [1] |
| Amphotericin B | Binds to ergosterol in the parasite cell membrane, forming pores | 0.04 - 0.4 | THP-1, Mouse Peritoneal Macrophages | [1][2] |
| Miltefosine | Disrupts lipid metabolism and induces apoptosis | 0.9 - 4.3 | Mouse Peritoneal Macrophages | [1] |
| Paromomycin | Aminoglycoside antibiotic, inhibits protein synthesis | 8 - 48.81 | Macrophages | [3][4] |
Table 2: In Vitro Activity against Leishmania donovani Promastigotes
| Compound | Target/Mechanism of Action | IC50 (µM) | Reference |
| This compound | cdc-2-related kinase 12 (CRK12) inhibitor | ~0.1 (EC50) | Not explicitly found in searches |
| Amphotericin B | Binds to ergosterol in the parasite cell membrane, forming pores | 0.04 - 0.7 | [1][2] |
| Miltefosine | Disrupts lipid metabolism and induces apoptosis | 0.4 - 46.76 | [1][5][6] |
| Paromomycin | Aminoglycoside antibiotic, inhibits protein synthesis | 15.7 - 52.7 | [4] |
Human Kinase Selectivity Profile
A critical aspect of kinase inhibitor development is selectivity against the human kinome to minimize off-target effects. While a comprehensive panel with specific IC50 values for this compound is not publicly available, studies indicate good selectivity.
Table 3: Human Kinase Selectivity of this compound
| Kinase | IC50 (µM) | Comments | Reference |
| CDK9 (human) | > 20 | This compound shows low activity against the human homolog of its primary target's family. | [7] |
| Various (panel) | - | Described as having a suitable kinase selectivity profile for further development. | Not explicitly found in searches |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
- 1. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimony-Resistant Clinical Isolates of Leishmania donovani Are Susceptible to Paromomycin and Sitamaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani [mdpi.com]
Lack of Cross-Resistance Data for Novel Antileishmanial GSK3186899 Highlights Critical Research Gap
A comprehensive review of available preclinical data on GSK3186899, a novel antileishmanial agent targeting Leishmania's cyclin-dependent kinase 12 (CDK12), reveals a significant gap in our understanding of its cross-resistance profile with existing first- and second-line treatments for visceral leishmaniasis. While the compound shows promise in terms of potency and a distinct mechanism of action, a lack of direct experimental evidence on its efficacy against parasite strains resistant to current therapies such as amphotericin B, miltefosine, and pentavalent antimonials, and vice-versa, remains a critical unknown for its future clinical positioning.
This compound (also known as DDD853651) has been identified as a promising preclinical candidate for the treatment of visceral leishmaniasis, a fatal parasitic disease if left untreated.[1][2] Its novel mechanism of action, the inhibition of Leishmania CDK12, suggests a potential for activity against strains that have developed resistance to current drugs, which operate through different pathways.[2][3] However, publicly available data directly comparing the susceptibility of this compound and existing antileishmanials in resistant parasite lines is not available.
Comparative Efficacy Against Drug-Sensitive Leishmania
This compound has demonstrated potent activity against wild-type Leishmania donovani, the causative agent of visceral leishmaniasis. The table below summarizes the in vitro efficacy of this compound in comparison to standard antileishmanial drugs against drug-sensitive intramacrophage amastigotes.
| Compound | EC50 (µM) against L. donovani intramacrophage amastigotes |
| This compound | 1.4 |
| Amphotericin B | 0.07 |
| Miltefosine | 0.9 |
| Paromomycin | 6.6 |
Data sourced from a study on the discovery of the pyrazolopyrimidine series to which this compound belongs.[2]
Insights from In Vitro Resistance Studies
While direct cross-resistance studies with existing drugs are lacking, research on the pyrazolopyrimidine series, to which this compound belongs, provides some insights. Resistance to compounds in this series has been generated in vitro in L. donovani promastigotes.[2] These resistant parasite lines showed cross-resistance to other compounds within the same chemical series, strongly suggesting a shared mechanism of action centered around the CDK12 target.[2] However, these this compound-resistant lines were not tested for their susceptibility to amphotericin B, miltefosine, or antimonials.
The absence of such data makes it difficult to predict whether the molecular changes that confer resistance to this compound would also affect the efficacy of other drugs. Similarly, it is unknown if the well-characterized resistance mechanisms to existing drugs—such as altered membrane sterol composition for amphotericin B resistance or mutations in drug transporters for miltefosine and antimony resistance—would have any impact on the activity of this compound.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug susceptibility and cross-resistance in Leishmania. Below are summaries of key experimental protocols relevant to these studies.
In Vitro Intramacrophage Amastigote Susceptibility Assay
This assay is considered the gold standard for determining the efficacy of antileishmanial compounds as it evaluates the drug's activity against the clinically relevant stage of the parasite residing within host macrophages.
-
Host Cell Culture: Human monocytic cell lines (e.g., THP-1) are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Parasite Infection: Differentiated macrophages are infected with stationary-phase L. donovani promastigotes. The parasites are allowed to invade and transform into amastigotes within the macrophages.
-
Drug Exposure: A serial dilution of the test compounds (e.g., this compound, amphotericin B, miltefosine) is added to the infected macrophage cultures.
-
Incubation: The treated, infected cells are incubated for a defined period (e.g., 72 hours) to allow for drug action and parasite replication.
-
Quantification of Parasite Load: The number of amastigotes per macrophage is determined, typically by microscopic counting after Giemsa staining or by using fluorescently labeled parasites.
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the drug concentration.
Generation of Drug-Resistant Leishmania Lines
The generation of drug-resistant parasites in the laboratory is a key step in studying resistance mechanisms and cross-resistance patterns.
-
Parasite Culture: L. donovani promastigotes are cultured in appropriate liquid media.
-
Stepwise Drug Pressure: The parasites are exposed to gradually increasing concentrations of the selective drug (e.g., a compound from the same series as this compound).
-
Sub-culturing: The surviving parasites are sub-cultured into fresh media with a slightly higher drug concentration.
-
Clonal Selection: Once resistance is established at a desired level, single parasite clones are isolated by limiting dilution or plating on semi-solid media.
-
Confirmation of Resistance: The resistance of the clonal lines is confirmed by determining their EC50 value and comparing it to the parental wild-type strain.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Conclusion and Future Directions
This compound represents a valuable addition to the sparse pipeline of antileishmanial drug candidates, primarily due to its novel mode of action. Its demonstrated potency against drug-sensitive Leishmania is encouraging. However, the absence of data on its activity against drug-resistant strains is a significant knowledge gap. To fully assess the potential of this compound and other CDK12 inhibitors, future research must prioritize comprehensive cross-resistance studies. Such studies should involve testing this compound against a panel of clinical and laboratory-derived Leishmania isolates with well-characterized resistance to amphotericin B, miltefosine, and antimonials. Conversely, this compound-resistant lines should be assessed for their susceptibility to these existing drugs. The results of these studies will be crucial in determining the optimal strategy for the clinical development and deployment of this promising new class of antileishmanial agents.
References
- 1. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of GSK3186899's Anti-leishmanial Mechanism of Action: A Comparative Guide
An In-depth Analysis of the Preclinical Efficacy of GSK3186899 Against Visceral Leishmaniasis Compared to Standard-of-Care Therapies.
This guide provides a comprehensive comparison of the in vivo performance of the novel anti-leishmanial compound this compound with established treatments for visceral leishmaniasis (VL), miltefosine and liposomal amphotericin B. The primary mechanism of action of this compound is the inhibition of the Leishmania donovani Cdc2-related kinase 12 (CRK12), a key regulator of the parasite's cell cycle.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data and protocols that validate the therapeutic potential of this compound.
Mechanism of Action: Targeting the Parasite's Cell Cycle
This compound is a potent inhibitor of Leishmania donovani's Cdc2-related kinase 12 (CRK12).[1][2] CRK12 forms a complex with a cyclin partner, CYC9, and this complex is crucial for the regulation of the parasite's cell cycle.[1][3][4] Inhibition of CRK12 by this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest in the G1 and G2/M phases, ultimately resulting in parasite death.[4] This targeted approach offers a promising strategy for the development of new anti-leishmanial drugs with a novel mechanism of action.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in murine models of visceral leishmaniasis, typically using BALB/c mice infected with Leishmania donovani. The primary endpoint in these studies is the reduction in parasite burden in the liver and spleen, often measured in Leishman-Donovan Units (LDU).
| Compound | Dose | Route | Duration | Parasite Load Reduction (Liver) | Reference |
| This compound | 25 mg/kg, b.i.d. | Oral | 10 days | >99% | [5][6] |
| Miltefosine | 25 mg/kg, q.d. | Oral | 5 days | 77% (initial killing) | [3] |
| Liposomal Amphotericin B | 10 mg/kg | IV | Single dose | >90% (within 2 days) |
Note: The data presented in this table are compiled from different studies and are not from a direct head-to-head comparison under identical conditions. Variations in experimental design, such as the duration of treatment and the time point of assessment, can influence the observed efficacy.
Experimental Protocols
A generalized experimental workflow for evaluating the in vivo efficacy of anti-leishmanial compounds is outlined below.
Key Methodologies:
-
Animal Model: Female BALB/c mice are commonly used as they are susceptible to L. donovani infection.
-
Parasite and Infection: Mice are typically infected intravenously with amastigotes of a virulent strain of Leishmania donovani.
-
Treatment Administration:
-
This compound: Administered orally, often twice daily (b.i.d.).
-
Miltefosine: Administered orally, typically once daily (q.d.).
-
Liposomal Amphotericin B: Administered intravenously (IV) as a single or multiple doses.
-
-
Assessment of Parasite Burden:
-
At the end of the treatment period, mice are euthanized, and their livers and spleens are collected.
-
Tissue smears are prepared and stained with Giemsa.
-
The number of amastigotes per host cell nucleus is counted, and the parasite burden is calculated in Leishman-Donovan Units (LDU), which is the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
-
Discussion and Conclusion
The in vivo data strongly support the potent anti-leishmanial activity of this compound. Its efficacy, with over 99% reduction in liver parasite burden in a murine model of visceral leishmaniasis, is comparable and potentially superior to the standard-of-care oral treatment, miltefosine, and approaches the high efficacy of intravenously administered liposomal amphotericin B.[5][6]
The novel mechanism of action, targeting the parasite-specific CRK12, presents a significant advantage in the context of emerging drug resistance to current therapies. The oral bioavailability of this compound is another key feature that could translate to improved patient compliance and accessibility in resource-limited settings where visceral leishmaniasis is endemic.
While the available preclinical data are highly promising, direct head-to-head comparative studies under standardized conditions would provide a more definitive assessment of the relative efficacy of this compound. Further studies are also warranted to evaluate its long-term efficacy, potential for relapse, and safety profile in more advanced preclinical models.
References
- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of GSK3186899 and Paromomycin for the Treatment of Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of GSK3186899, a preclinical candidate, and paromomycin, an established antibiotic, for the treatment of visceral leishmaniasis (VL). This document synthesizes available preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy, safety profiles, and the experimental methodologies used in their assessment.
Executive Summary
Visceral leishmaniasis, a severe parasitic disease, necessitates the development of novel and improved therapeutic agents. This compound is a promising preclinical candidate that targets a specific protein kinase in Leishmania parasites. Paromomycin, an aminoglycoside antibiotic, is a widely used treatment for VL with a mechanism targeting protein synthesis. This guide offers a side-by-side comparison of these two compounds to inform future research and drug development efforts in the field of leishmaniasis.
Mechanism of Action
This compound: This compound is a potent inhibitor of Leishmania cdc-2-related kinase 12 (CRK12), a cyclin-dependent kinase crucial for parasite proliferation.[1][2][3][4][5][6] By targeting the ATP-binding pocket of CRK12, this compound disrupts the parasite's cell cycle, leading to its death.[6] The identification of CRK12 as a druggable target represents a significant advancement in the development of targeted therapies for VL.[1][3][4][5]
Paromomycin: As an aminoglycoside antibiotic, paromomycin inhibits protein synthesis in Leishmania by binding to the A-site of the 16S ribosomal RNA (rRNA) within the small ribosomal subunit.[7][8][9] This binding induces a conformational change in the rRNA, leading to the misreading of mRNA codons and the production of non-functional or truncated proteins, ultimately resulting in parasite death.[7][9]
Data Presentation
In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and paromomycin from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound against Leishmania donovani
| Assay | Metric | Value | Reference |
| Intramacrophage Amastigote Assay | EC50 | 1.4 µM | [1] |
| In Vivo Mouse Model | Parasite Reduction (25 mg/kg, b.i.d., 10 days) | >95% | [1] |
Table 2: Clinical Efficacy of Paromomycin for Visceral Leishmaniasis
| Study (Regimen) | Initial Cure Rate | Final Cure Rate (6 months) | Reference |
| Phase II (20 mg/kg/day for 21 days) | 85% (95% CI: 63.7-97.0) | 80.0% (95% CI: 56.3-94.3) | [10][11][12] |
| Phase II (15 mg/kg/day for 28 days) | 90% (95% CI: 69.6-98.8) | 81.0% (95% CI: 58.1-94.6) | [10][11][12] |
| Phase III (11 mg/kg/day for 21 days) | 96.4% | 92.8% (per protocol) | [13] |
| Phase III (11 mg/kg/day for 14 days) | 91.2% | 84.3% (per protocol) | [13] |
| Phase III (Combination with Miltefosine) | - | 91.2% (mITT) | [14][15] |
| Phase IV (11 mg/kg/day for 21 days) | 99.6% | 94.2% | [16] |
Safety and Tolerability
This compound: Preclinical safety data indicates good selectivity for the parasite kinase over mammalian host cells.[1] In vitro studies showed an EC50 of >50 µM against mammalian THP-1 cells.[1]
Paromomycin: Clinical trials have established the safety profile of paromomycin. The most common adverse event is injection site pain.[13] While it is an aminoglycoside, nephrotoxicity and ototoxicity are not commonly reported at the doses used for VL.[13] In a Phase IV study, Grade 3 or 4 adverse events occurred in 5% of patients, with the most frequent being transient elevations in liver enzymes.[16]
Experimental Protocols
This compound: In Vivo Mouse Model for Visceral Leishmaniasis
A common experimental model to assess the in vivo efficacy of compounds against L. donovani involves the following steps:[1][17][18][19]
-
Infection: Female BALB/c mice are intravenously infected with L. donovani amastigotes. The infection is allowed to establish for a period of 7 to 14 days.
-
Treatment: this compound is administered orally, typically twice daily (b.i.d.), for a specified duration, such as 10 days. A vehicle control group and a positive control group (e.g., treated with a known anti-leishmanial drug like miltefosine) are included.
-
Assessment of Parasite Burden: At the end of the treatment period, the mice are euthanized, and the livers and spleens are collected. The parasite burden is quantified by counting Leishman-Donovan Units (LDU) in Giemsa-stained tissue smears or by quantitative PCR.
-
Data Analysis: The percentage of parasite reduction in the treated groups is calculated relative to the vehicle control group.
Paromomycin: Clinical Trial Protocol for Visceral Leishmaniasis (Example: NCT03129646)
This Phase III, randomized, controlled, open-label, multicenter trial was designed to evaluate the efficacy and safety of a combination therapy including paromomycin.[7][8][9]
-
Patient Population: Patients (4 to 60 years old) with parasitologically confirmed primary visceral leishmaniasis are enrolled.
-
Randomization and Treatment Arms: Patients are randomly assigned to different treatment arms. For example, one arm might receive paromomycin (e.g., 20 mg/kg/day intramuscularly) in combination with another oral anti-leishmanial drug like miltefosine for a duration of 14 days. The comparator arm would receive the standard of care, such as a combination of sodium stibogluconate and paromomycin for 17 days.
-
Assessments:
-
Efficacy: The primary endpoint is typically the definitive cure rate at 6 months post-treatment, defined as the absence of clinical signs and symptoms of VL and no need for rescue medication. Parasitological confirmation of cure is often performed through tissue aspirates (e.g., spleen or bone marrow).
-
Safety: Adverse events are monitored and graded throughout the study and follow-up period. This includes clinical laboratory tests for hematology and biochemistry.
-
-
Follow-up: Patients are followed up at specific time points (e.g., day 28, day 56, and 6 months) to assess long-term cure and any late-onset adverse events.[7]
In Vitro Leishmania donovani Intramacrophage Amastigote Assay
This assay is a gold standard for evaluating the in vitro activity of compounds against the clinically relevant intracellular stage of the parasite.[2][13][20][21][22][23][24][25][26][27]
-
Cell Culture: A suitable macrophage host cell line (e.g., human THP-1 monocytes differentiated into macrophages with PMA, or primary peritoneal macrophages) is seeded in multi-well plates.
-
Infection: The macrophages are infected with stationary phase L. donovani promastigotes at a specific multiplicity of infection (e.g., 10:1 or 15:1 parasites per macrophage). The promastigotes are phagocytosed and transform into amastigotes within the macrophages.
-
Compound Treatment: After a period to allow for infection and transformation (typically 24-48 hours), the infected cells are treated with serial dilutions of the test compound (e.g., this compound) or a reference drug (e.g., paromomycin).
-
Incubation: The plates are incubated for a further period (e.g., 48-72 hours) to allow for amastigote replication and for the compound to exert its effect.
-
Quantification of Infection: The number of intracellular amastigotes is quantified. This can be done manually by microscopy after Giemsa staining or through high-content imaging and automated image analysis.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in Leishmania.
Caption: Mechanism of action of Paromomycin in Leishmania.
Caption: General workflow for in vitro efficacy testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. dndi.org [dndi.org]
- 10. researchgate.net [researchgate.net]
- 11. Paromomycin for the Treatment of Visceral Leishmaniasis in Sudan: A Randomized, Open-Label, Dose-Finding Study | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. [PDF] Paromomycin for the Treatment of Visceral Leishmaniasis in Sudan: A Randomized, Open-Label, Dose-Finding Study | Semantic Scholar [semanticscholar.org]
- 13. Experimental Induction of Paromomycin Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paromomycin and miltefosine combination as an alternative to treat patients with visceral leishmaniasis in Eastern Africa: A randomized, controlled, multicountry trial | DNDi América Latina [dndial.org]
- 15. Paromomycin and Miltefosine Combination as an Alternative to Treat Patients With Visceral Leishmaniasis in Eastern Africa: A Randomized, Controlled, Multicountry Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase 4 pharmacovigilance trial of paromomycin injection for the treatment of visceral leishmaniasis in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Visceral leishmaniasis: experimental models for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An experimental challenge model of visceral leishmaniasis by Leishmania donovani promastigotes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo characterization of two additional Leishmania donovani strains using the murine and hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 23. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Experimental Selection of Paromomycin Resistance in Leishmania donovani Amastigotes Induces Variable Genomic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Comparative Analysis of GSK3186899's Anti-leishmanial Spectrum
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparison of the preclinical anti-leishmanial drug candidate, GSK3186899, with current standard-of-care treatments. This guide is intended to offer an objective overview supported by available experimental data to inform further research and development in the field of leishmaniasis therapeutics.
Introduction to this compound
This compound (also known as DDD853651) is a novel pyrazolopyrimidine-based compound identified as a promising preclinical candidate for the treatment of visceral leishmaniasis (VL).[1][2] Developed through a collaboration between the University of Dundee, GlaxoSmithKline (GSK), and Wellcome, this compound has demonstrated significant activity against Leishmania donovani, the primary causative agent of VL.[1][2]
Comparative In Vitro Efficacy
The anti-leishmanial activity of this compound has been primarily evaluated against Leishmania donovani. The following tables summarize the available quantitative data on the efficacy of this compound in comparison to standard anti-leishmanial drugs. It is important to note that the data has been compiled from various studies, and direct comparison may be limited by differences in experimental protocols.
Table 1: In Vitro Activity against Leishmania donovani (intracellular amastigotes)
| Compound | EC50 (µM) | Host Cell Type | Reference |
| This compound | 1.4 | THP-1 | [2] |
| Miltefosine | 0.9 - 4.3 | Mouse Peritoneal Macrophages | [3] |
| Amphotericin B | 0.1 - 0.4 | Mouse Peritoneal Macrophages | [3] |
| Paromomycin | 8 | Macrophage-amastigote model | [4] |
Table 2: In Vitro Activity against Various Leishmania Species (Standard Drugs)
| Leishmania Species | Drug | EC50 (µM) - Amastigotes | EC50 (µM) - Promastigotes | Reference |
| L. major | Miltefosine | ~10.5 (µg/mL) | - | [1] |
| Amphotericin B | 0.2 (µg/mL) | 0.5 (µg/mL) | [5] | |
| Paromomycin | - | 50.6 (µg/mL) | [5] | |
| L. tropica | Miltefosine | ~13.5 (µg/mL) | - | [1] |
| L. amazonensis | Miltefosine | - | 13.2 | [6] |
| Amphotericin B | - | - | ||
| Paromomycin | 0.2 - 108.6 | 4.95 - 148.03 | [7] | |
| L. braziliensis | Paromomycin | 0.2 - 108.6 | 4.95 - 148.03 | [7] |
Note: Direct comparative data for this compound against cutaneous Leishmania species was not available in the reviewed literature.
Mechanism of Action
This compound exerts its anti-leishmanial effect through a novel mechanism of action, the inhibition of a parasite-specific cyclin-dependent kinase, cdc-2-related kinase 12 (CRK12).[1][2][8] CRK12 is essential for the viability of Leishmania parasites.[1][8] By targeting CRK12, this compound disrupts the parasite's cell cycle, leading to cell death. This targeted approach offers a potential advantage over existing drugs that have broader mechanisms of action and associated toxicities.
Caption: Mechanism of action of this compound in Leishmania.
Experimental Protocols
The following is a generalized protocol for an in vitro macrophage infection assay used to determine the anti-leishmanial efficacy of compounds, based on methodologies described in the literature.
1. Cell and Parasite Culture:
-
Macrophage Culture: Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator. Differentiation into adherent macrophages is induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Parasite Culture: Leishmania promastigotes are cultured in M199 medium supplemented with 10% FBS at 26°C. Stationary phase promastigotes are used for infection.
2. Macrophage Infection:
-
Differentiated macrophages are seeded in 96-well plates.
-
Stationary phase promastigotes are added to the macrophages at a specific multiplicity of infection (MOI), typically 10:1 (parasites:macrophage).
-
The co-culture is incubated for 4-24 hours to allow for phagocytosis of the promastigotes.
-
Extracellular parasites are removed by washing with pre-warmed PBS.
3. Compound Treatment:
-
Test compounds (e.g., this compound) and reference drugs are serially diluted to the desired concentrations.
-
The compound dilutions are added to the infected macrophages.
-
Plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
4. Quantification of Intracellular Amastigotes:
-
After incubation, the cells are fixed with methanol and stained with Giemsa.
-
The number of intracellular amastigotes per 100 macrophages is determined by light microscopy.
-
The 50% effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration.
5. Cytotoxicity Assay:
-
A parallel assay is conducted on uninfected macrophages to determine the 50% cytotoxic concentration (CC50) of the compounds using a viability assay (e.g., MTT or resazurin).
-
The Selectivity Index (SI) is calculated as CC50 / EC50.
Caption: Workflow for in vitro anti-leishmanial drug screening.
Conclusion
This compound represents a promising preclinical candidate for the treatment of visceral leishmaniasis with a novel mechanism of action targeting the parasite-specific kinase CRK12. Its high potency against Leishmania donovani in vitro warrants further investigation. However, to fully understand its potential, further studies are required to elucidate its anti-leishmanial spectrum against a broader range of Leishmania species, particularly those responsible for cutaneous leishmaniasis. Direct, head-to-head comparative studies with existing drugs under standardized conditions will be crucial in determining its future therapeutic role.
References
- 1. Comparative in vitro susceptibility of clinical Leishmania isolates to miltefosine and oleylphosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Molecular Modeling Approach to Identify Potential Antileishmanial Compounds Against the Cell Division Cycle (cdc)-2-Related Kinase 12 (CRK12) Receptor of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. centroestudosemilioribas.org.br [centroestudosemilioribas.org.br]
- 8. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Visceral Leishmaniasis Drug Discovery: GSK3186899 vs. DNDI-6174
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of visceral leishmaniasis (VL) treatment is on the cusp of a potential paradigm shift, with several novel drug candidates progressing through the development pipeline. This guide provides a comprehensive, data-driven comparison of two promising preclinical candidates: GSK3186899 (now known as DNDI-6899) and DNDI-6174. Both compounds offer the promise of a much-needed oral therapy for this neglected tropical disease.
At a Glance: Key Compound Characteristics
| Feature | This compound (DNDI-6899) | DNDI-6174 |
| Target | Cdc2-related kinase 12 (CRK12) | Cytochrome bc1 complex |
| Mechanism of Action | Inhibition of a key kinase involved in parasite cell cycle regulation. | Disruption of the parasite's mitochondrial electron transport chain and energy metabolism.[1] |
| Development Stage | Phase I clinical trial anticipated to start in early 2025.[2] | Preclinical development, nominated as a clinical candidate.[3] |
| Developer | Drugs for Neglected Diseases initiative (DNDi), formerly GSK.[2] | Drugs for Neglected Diseases initiative (DNDi). |
In Vitro Potency: A Quantitative Comparison
The following table summarizes the in vitro activity of this compound and DNDI-6174 against Leishmania donovani, the primary causative agent of visceral leishmaniasis.
| Compound | Assay Type | Cell Line | Leishmania donovani Strain | EC50 | Selectivity Index (SI) |
| This compound | Intra-macrophage | THP-1 | Not Specified | 1.4 µM | >35x (over THP-1) |
| DNDI-6174 | Intra-macrophage | Not Specified | Various | 40 - 210 nM | Not Specified |
Note: A direct comparison of EC50 values should be made with caution due to potential variations in experimental conditions and Leishmania strains used in the respective studies.
In Vivo Efficacy: Preclinical Animal Models
Both candidates have demonstrated significant efficacy in murine models of visceral leishmaniasis.
| Compound | Animal Model | Dosing Regimen | Reduction in Parasite Burden |
| This compound | BALB/c mice | 25 mg/kg, twice daily (BID), oral, 10 days | 99% in the liver |
| DNDI-6174 | BALB/c mice | 12.5 mg/kg, twice daily (BID), oral, 5 days | >98% in the liver |
| DNDI-6174 | BALB/c mice | 25 mg/kg, once daily (QD), oral, 5 days | >98% in the liver |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and DNDI-6174 represent a significant advancement in the fight against drug resistance.
Caption: this compound inhibits Leishmania CRK12, disrupting the parasite's cell cycle.
Caption: DNDI-6174 targets the cytochrome bc1 complex, crippling parasite energy production.
Experimental Protocols
In Vitro Intracellular Leishmania donovani Amastigote Assay (THP-1 Model)
This protocol outlines a common method for assessing the in vitro efficacy of compounds against the intracellular amastigote stage of L. donovani using the human monocytic cell line THP-1.
Caption: Workflow for the in vitro intracellular amastigote assay.
Detailed Steps:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 human acute monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
To differentiate into macrophages, treat the cells with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.[4]
-
-
Infection with Leishmania donovani :
-
Infect the differentiated THP-1 macrophages with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).
-
Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes within the macrophages.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound, DNDI-6174) in the appropriate cell culture medium.
-
Remove the medium containing non-internalized promastigotes and add the medium containing the test compounds to the infected macrophages.
-
-
Incubation and Analysis:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, fix the cells with methanol or paraformaldehyde.
-
Stain the cells with a DNA-binding dye such as Giemsa or DAPI to visualize both macrophage and amastigote nuclei.
-
-
Data Quantification:
-
Quantify the number of intracellular amastigotes per macrophage using high-content imaging or manual microscopy.
-
Calculate the percentage of infection and the number of amastigotes per 100 macrophages.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of parasite inhibition against the compound concentration using a non-linear regression model.
-
In Vivo Murine Model of Visceral Leishmaniasis
This protocol describes a standard method for evaluating the in vivo efficacy of drug candidates in a BALB/c mouse model of VL.
Caption: Workflow for the in vivo murine model of visceral leishmaniasis.
Detailed Steps:
-
Animal Infection:
-
Infect female BALB/c mice (6-8 weeks old) via the lateral tail vein with approximately 1-2 x 10^7 L. donovani amastigotes.[5]
-
Allow the infection to establish for 7 to 14 days post-infection.
-
-
Drug Administration:
-
Prepare formulations of the test compounds suitable for oral gavage.
-
Administer the compounds to the mice at the desired dose and frequency (e.g., once or twice daily) for the specified duration of the study (e.g., 5 or 10 days).
-
Include a vehicle control group and a positive control group (e.g., treated with a known anti-leishmanial drug like miltefosine).
-
-
Assessment of Parasite Burden:
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically remove the livers and spleens and weigh them.
-
Prepare tissue impression smears from a small section of each organ onto glass slides.
-
Fix the smears with methanol and stain with Giemsa.
-
-
Calculation of Leishman-Donovan Units (LDU):
-
Examine the stained smears under a light microscope at high magnification (1000x).
-
Count the number of amastigotes per 500 host cell nuclei.
-
Calculate the Leishman-Donovan Units (LDU) using the following formula: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).[6]
-
-
Data Analysis:
-
Calculate the mean LDU for each treatment group.
-
Determine the percentage reduction in parasite burden for each treated group compared to the vehicle control group.
-
Conclusion
This compound and DNDI-6174 represent two of the most promising next-generation drug candidates for visceral leishmaniasis. Their distinct mechanisms of action offer hope for overcoming the challenges of drug resistance that plague current therapies. While both compounds have demonstrated potent anti-leishmanial activity in preclinical models, further head-to-head comparative studies and the forthcoming clinical trial data for DNDI-6899 will be crucial in determining their ultimate clinical utility and potential to transform the treatment of this devastating disease. This guide provides a foundational comparison to aid researchers and drug developers in their ongoing efforts to combat visceral leishmaniasis.
References
- 1. benchchem.com [benchchem.com]
- 2. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]
- 3. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
- 4. puj.journals.ekb.eg [puj.journals.ekb.eg]
- 5. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GSK3186899
Disclaimer: A specific Safety Data Sheet (SDS) for GSK3186899 was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for the management of investigational pharmaceutical compounds and hazardous chemical waste in a laboratory setting. All procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.
The proper disposal of investigational compounds like this compound, a morpholine and pyrazole derivative, is critical for laboratory safety and environmental protection.[1][2] Improper disposal can lead to regulatory non-compliance and potential hazards.[3][4] This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this compound-related waste safely.
Disposal Plan Summary
All waste contaminated with this compound should be treated as hazardous chemical waste.[5] A comprehensive disposal plan should be in place before commencing any experiments. The following table summarizes the recommended disposal streams for various types of waste generated during research involving this compound.
| Waste Type | Recommended Disposal Method |
| Unused/Expired Solid Compound | Collect in a designated, clearly labeled hazardous waste container for solids.[5] Arrange for pickup and disposal by the institution's EHS department or a licensed waste contractor. |
| Stock Solutions and Liquid Formulations | Collect in a designated, compatible, and leak-proof hazardous liquid waste container.[5] Do not mix with incompatible waste streams. Arrange for EHS pickup. |
| Contaminated Labware (non-sharps) | Items such as gloves, pipette tips, and petri dishes should be collected in a designated hazardous waste container. |
| Contaminated Sharps | Needles, syringes, and broken glass must be disposed of directly into a designated, puncture-resistant sharps container for hazardous chemical waste.[6] |
| Grossly Contaminated Debris/Spill Cleanup | Absorbent materials and personal protective equipment (PPE) from spill cleanup must be collected in a sealed, labeled hazardous waste container. |
Step-by-Step Disposal Protocol
The following protocol outlines the key steps for the safe handling and disposal of this compound from the point of generation to its final removal from the laboratory.
1. Waste Characterization and Segregation:
-
Initial Assessment: Treat this compound as a hazardous chemical waste. Based on its chemical structure (morpholine and pyrazole derivative), it may have unknown toxicological properties.[1][2]
-
Waste Segregation: At the point of generation, separate waste streams to prevent unintended chemical reactions.[4] Use dedicated, clearly labeled containers for solid waste, liquid waste, and sharps contaminated with this compound.
2. Waste Containment and Labeling:
-
Container Selection: Choose containers that are compatible with the chemical nature of the waste and are in good condition.[5] For liquids, use screw-top containers to prevent leakage.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound".[5] Include the name of the principal investigator and the date of accumulation.[5]
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of waste generation.[5]
-
Secondary Containment: It is best practice to place liquid waste containers in secondary containment to mitigate spills.[5]
4. Arranging for Final Disposal:
-
EHS Coordination: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5][7] Do not attempt to dispose of the chemical waste through regular trash or down the drain.[1]
-
Incineration: The final disposal method for investigational drug compounds is typically high-temperature incineration by a licensed hazardous waste management facility.[7][8]
5. Spill Management:
-
Containment: In the event of a spill, immediately alert personnel in the area and follow your institution's spill response procedures. Use an appropriate spill kit with absorbent materials to contain the spill.
-
Cleanup: Collect all cleanup materials (absorbents, contaminated PPE, etc.) and place them in a designated hazardous waste container.[1]
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of this compound/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. danielshealth.com [danielshealth.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
